YQ456
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H30N4O2 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC 名称 |
3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C28H30N4O2/c1-3-26-30-27(22-15-17-25(34-2)18-16-22)32(31-26)24-14-9-13-23(20-24)28(33)29-19-8-7-12-21-10-5-4-6-11-21/h4-6,9-11,13-18,20H,3,7-8,12,19H2,1-2H3,(H,29,33) |
InChI 键 |
MSZAOWHKERXHJX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=N1)C2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4 |
产品来源 |
United States |
Foundational & Exploratory
YQ456: A Novel Myoferlin Inhibitor for Colorectal Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of YQ456, a novel small molecule inhibitor of Myoferlin (MYOF), in the context of colorectal cancer (CRC). The information presented herein is based on preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development about the therapeutic potential and molecular pathways associated with this compound.
Executive Summary
This compound is a potent and selective inhibitor of Myoferlin, a protein implicated in the progression and metastasis of various cancers, including colorectal cancer.[1][2][3] this compound demonstrates significant anti-tumor activity by disrupting key cellular processes that are essential for cancer cell growth, invasion, and survival.[1][2] Its primary mechanism involves interfering with the interaction between MYOF and Ras-associated binding (Rab) proteins, which in turn disrupts vesicle trafficking, leading to lysosomal degradation, altered exosome secretion, and mitochondrial dysfunction.[1][2][3] Preclinical data, including studies on patient-derived xenograft (PDX) models, suggest that this compound holds promise as a novel therapeutic agent for colorectal cancer.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) to MYOF | 37 nM | Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI) | [1][3] |
| Anti-invasion Capability (IC50) | 110 nM | In vitro invasion assay | [1][3] |
Core Mechanism of Action
This compound exerts its anti-cancer effects by specifically targeting Myoferlin. MYOF is a pivotal protein in vesicular trafficking, and its inhibition by this compound triggers a cascade of events detrimental to colorectal cancer cells.[1][2]
Disruption of MYOF-Rab Protein Interaction
The central mechanism of this compound is its ability to interfere with the interaction between MYOF and key Rab proteins, namely Rab7 and Rab32, at low nanomolar concentrations.[1][2] This disruption is critical as it impairs several downstream cellular processes.
Caption: this compound inhibits MYOF, disrupting its interaction with Rab proteins and subsequent vesicle trafficking.
Induction of Apoptosis and Inhibition of Proliferation
Treatment with this compound leads to a significant inhibition of cell proliferation in colorectal cancer cell lines such as HCT116 and LoVo.[2] This anti-proliferative effect is, in part, due to the induction of apoptosis.[2] this compound treatment has been shown to increase the expression of pro-apoptotic proteins like cleaved caspase-3 and p53.[2]
Caption: this compound induces apoptosis by upregulating pro-apoptotic proteins, leading to reduced cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical studies of this compound are outlined below.
Cell Lines and Culture
-
Human Colorectal Cancer Cell Lines: HCT116, LoVo, SW620.[2]
-
Human Normal Colon Epithelial Cell Line: NCM460.[2]
-
Culture Conditions: Cells are typically cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Proliferation Assay (MTS Assay)
-
Cell Seeding: HCT116 and LoVo cells are seeded in 96-well plates at a specified density.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for a defined period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: MTS reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader to determine cell viability.
Clone Formation Assay
-
Cell Seeding: HCT116, LoVo, and SW620 cells are seeded at a low density in 6-well plates.
-
Treatment: Cells are treated with this compound or a vehicle control.
-
Incubation: Plates are incubated for approximately two weeks, with the medium and treatment being refreshed periodically.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies is counted to assess the long-term proliferative capacity.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: HCT116 cells are treated with this compound for a specified duration.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Xenograft Mouse Model
-
Cell Implantation: HCT116 cells (or sgMYOF HCT116 cells for control) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into groups and treated with this compound, a vehicle control, or a positive control such as regorafenib, typically via intraperitoneal injection.[2]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound using a xenograft mouse model.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for colorectal cancer by targeting Myoferlin, a protein increasingly recognized for its role in cancer progression. Its mechanism of action, centered on the disruption of MYOF-Rab protein interactions and the subsequent impairment of crucial cellular trafficking pathways, offers a distinct approach to cancer therapy. The preclinical data, demonstrating potent anti-proliferative, pro-apoptotic, and anti-invasive effects, strongly support further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term toxicity assessments, and the exploration of potential combination therapies to enhance its anti-cancer efficacy in clinical settings.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Molecular Target of YQ456: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of YQ456, a novel small molecule inhibitor with demonstrated anti-cancer properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Finding: Myoferlin as the Direct Molecular Target
This compound has been identified as a potent and selective inhibitor of Myoferlin (MYOF), a protein implicated in various cellular processes and increasingly recognized as a therapeutic target in oncology.[1][2][3] this compound exerts its effects by directly binding to the C2D domain of MYOF, thereby interfering with its downstream functions.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative metrics that define the binding affinity and inhibitory activity of this compound.
| Parameter | Value | Method | Target | Source |
| Binding Affinity (KD) | 37 nM | Surface Plasmon Resonance (SPR) | MYOF-C2D domain | [1][2] |
| Binding Affinity (KD) | 214 nM | Bio-Layer Interferometry (BLI) | MYOF-C2D domain | [3] |
| Anti-invasion Capability (IC50) | 110 nM | Not Specified | Colorectal Cancer Cells | [1][2] |
Mechanism of Action: Interference with MYOF-Rab Protein Interactions
The primary mechanism of action of this compound involves the disruption of the interaction between MYOF and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32.[1][2][3] This interference has significant consequences on several vital cellular trafficking processes.
The binding of this compound to the C2D domain of MYOF likely induces a conformational change that prevents the effective docking of Rab proteins, leading to the downstream effects observed.
Signaling Pathway Disruption
The inhibition of MYOF-Rab interactions by this compound disrupts key signaling pathways involved in cancer progression.
Caption: this compound inhibits the interaction between MYOF and Rab proteins, disrupting downstream vesicle trafficking.
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the molecular target and mechanism of action of this compound are outlined below.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantify the binding affinity between this compound and the MYOF-C2D domain.
-
Instrumentation: BIAcore instrument.
-
Procedure:
-
The purified MYOF-C2D domain protein is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Association and dissociation rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation and association rate constants.
-
-
Control: A reference channel without immobilized protein is used to subtract non-specific binding and bulk refractive index changes. To ensure specificity, the binding of this compound to the C2D domain of Dysferlin (DYSF), a protein highly similar to MYOF, was also tested and showed no interaction.[3]
Bio-Layer Interferometry (BLI) for Binding Affinity
-
Objective: To independently confirm the binding affinity between this compound and the MYOF-C2D domain.
-
Instrumentation: BLI system (e.g., Octet).
-
Procedure:
-
Biotinylated MYOF-C2D domain protein is immobilized onto streptavidin-coated biosensors.
-
The biosensors are dipped into wells containing various concentrations of this compound.
-
The change in the interference pattern of light reflected from the biosensor tip, which is proportional to the thickness of the molecular layer, is monitored in real-time.
-
Association and dissociation phases are recorded.
-
The KD is calculated by fitting the binding data to a 1:1 binding model.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
-
Objective: To demonstrate that this compound inhibits the interaction between MYOF and Rab proteins in a cellular context.
-
Procedure:
-
Cells expressing tagged versions of MYOF and a specific Rab protein (e.g., HA-tagged Rab) are treated with varying concentrations of this compound or a vehicle control.
-
The cells are lysed to release cellular proteins.
-
An antibody specific to one of the tagged proteins (e.g., anti-HA antibody conjugated to agarose beads) is added to the cell lysate to immunoprecipitate the protein of interest and its binding partners.
-
The immunoprecipitated protein complexes are washed to remove non-specific binders.
-
The proteins are eluted from the beads and separated by SDS-PAGE.
-
Western blotting is performed using an antibody against the other protein of interest (e.g., anti-MYOF antibody) to detect its presence in the immunoprecipitated complex.
-
A dose-dependent decrease in the co-immunoprecipitated protein in the this compound-treated samples indicates inhibition of the protein-protein interaction.
-
Caption: Workflow for Co-Immunoprecipitation to validate the inhibitory effect of this compound.
Conclusion
This compound is a specific and high-affinity small molecule inhibitor of Myoferlin. Its mechanism of action is centered on the disruption of the MYOF-Rab protein interaction axis, leading to the impairment of critical cellular trafficking processes that are hijacked by cancer cells to promote their growth and invasion. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for colorectal cancer and other malignancies characterized by Myoferlin overexpression.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
YQ456: A Potent Myoferlin Inhibitor for Oncology Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoferlin (MYOF), a member of the ferlin family of proteins, has emerged as a compelling therapeutic target in oncology.[1] Overexpressed in a variety of cancers, including colorectal, breast, and pancreatic cancer, myoferlin plays a crucial role in tumor progression through its involvement in vesicle trafficking, endocytosis, and the regulation of receptor tyrosine kinase (RTK) signaling.[1][2] The small molecule YQ456 has been identified as a potent and selective inhibitor of myoferlin, demonstrating significant anti-tumor and anti-metastatic activity in preclinical models of colorectal cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, to support further research and development in this promising area of oncology.
Quantitative Data for this compound
The following tables summarize the key quantitative data for the myoferlin inhibitor this compound, based on preclinical studies.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) to MYOF-C2D | 37 nM | Surface Plasmon Resonance (SPR) | [3] |
| Binding Affinity (Kd) to MYOF-C2D | 214 nM | Biolayer Interferometry (BLI) | |
| Anti-Invasion IC50 (Colorectal Cancer Cells) | 110 nM | Transwell Invasion Assay | [3] |
Table 1: In Vitro Activity of this compound
| Model | Treatment | Key Findings | Reference |
| Subcutaneous HCT116 Xenograft | This compound | Inhibition of tumor growth | |
| CT26-Luc Liver Metastasis Model | This compound | Significant anti-metastatic activity, superior to regorafenib | |
| Colorectal Cancer Patient-Derived Xenograft (PDX) | This compound | Greater inhibition of tumor growth compared to regorafenib at the same dose, with no observed weight loss |
Table 2: In Vivo Efficacy of this compound
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting myoferlin and disrupting its interaction with key cellular trafficking proteins. The primary mechanism of action involves the following key events:
-
Direct Binding to Myoferlin: this compound binds with high affinity to the C2D domain of myoferlin.[3]
-
Disruption of MYOF-Rab Protein Interaction: this compound interferes with the interaction between myoferlin and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32.[4]
-
Impairment of Vesicle Trafficking: The disruption of the MYOF-Rab complex leads to the suppression of late endosome-related vesicle trafficking. This impairment affects several critical cellular processes, including:
-
Lysosomal Degradation: Altered trafficking to lysosomes can affect protein turnover and cellular homeostasis.[4]
-
Exosome Secretion: Inhibition of exosome secretion can reduce intercellular communication within the tumor microenvironment, potentially impacting tumor growth and metastasis.[4]
-
Mitochondrial Dynamics: this compound's interference with Rab32-dependent mitochondrial dynamics can lead to mitochondrial dysfunction.[4]
-
This cascade of events ultimately results in the inhibition of cancer cell proliferation, invasion, and metastasis.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects by inhibiting myoferlin.
This compound inhibits MYOF, disrupting its interaction with Rab7 and Rab32, leading to impaired vesicle trafficking and downstream effects on cancer cell survival and invasion.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) Assay
Objective: To determine the interaction between myoferlin and Rab proteins and the inhibitory effect of this compound.
Materials:
-
HEK293T or HCT116 cells
-
Plasmids for tagged MYOF and Rab proteins (e.g., HA-MYOF, Flag-Rab7)
-
Lipofectamine 2000 (Invitrogen)
-
This compound
-
Co-IP Kit (e.g., Thermo Scientific)
-
IP buffer (150 mM NaCl, 0.1% Triton X-100, 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Primary antibodies against tags (e.g., anti-HA, anti-Flag) and proteins of interest
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfect HEK293T or HCT116 cells with the appropriate plasmids using Lipofectamine 2000.
-
After 24 hours post-transfection, treat the cells with the desired concentrations of this compound for an additional 24 hours.
-
Lyse the cells in IP buffer.
-
Centrifuge the cell lysates at 11,000 x g for 25 minutes to pellet cellular debris.
-
Incubate the supernatant with the primary antibody overnight with gentle rocking at 4°C.
-
Add pre-cleared Protein A/G agarose beads and incubate for 4 hours at 4°C.
-
Wash the beads several times with IP buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using the appropriate antibodies.
Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116)
-
Transwell inserts with Matrigel-coated membranes (e.g., Corning BioCoat)
-
Serum-free medium
-
Complete medium with fetal bovine serum (FBS) as a chemoattractant
-
This compound
-
Crystal violet staining solution
Procedure:
-
Seed colorectal cancer cells in the upper chamber of the Matrigel-coated Transwell inserts in serum-free medium containing various concentrations of this compound.
-
Add complete medium with FBS to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in multiple fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle-treated control.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Colorectal cancer cells (e.g., HCT116 for subcutaneous model, CT26-Luc for metastasis model) or patient-derived tumor tissue
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
In vivo imaging system (for luciferase-expressing cells)
Procedure (Subcutaneous Xenograft Model):
-
Inject HCT116 cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Experimental Workflows
The following diagrams illustrate the logical flow of key experimental processes in the research and development of this compound.
A screening and SAR effort led to the identification of this compound as a potent myoferlin inhibitor.
Workflow for evaluating the in vivo efficacy of this compound in mouse xenograft models.
Conclusion
This compound represents a promising first-in-class myoferlin inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in colorectal cancer models.[3][4] Its ability to disrupt the myoferlin-Rab protein interaction and subsequently impair crucial vesicle trafficking pathways highlights a novel therapeutic strategy in oncology. This technical guide provides a comprehensive resource for researchers and drug developers interested in exploring the full potential of this compound and the broader field of myoferlin inhibition in cancer therapy. Further investigation into the structure-activity relationship, pharmacokinetic and pharmacodynamic properties, and efficacy in other cancer types is warranted to advance this promising therapeutic agent towards clinical application.
References
- 1. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
The Small Molecule YQ456: A Novel Inhibitor of Myoferlin for Colorectal Cancer Therapy
A Technical Whitepaper
Introduction
Myoferlin (MYOF), a member of the ferlin family of proteins, has emerged as a significant player in the progression of various cancers, including colorectal cancer (CRC).[1][2] Its overexpression is linked to poor prognosis and is known to be involved in key oncogenic processes such as cell proliferation, invasion, and angiogenesis.[2][3] The small molecule, 3‐(3‐ethyl‐5‐(4‐methoxyphenyl)‐1H‐1,2,4‐triazol‐1‐yl)‐N‐(4‐phenylbutyl)benzamide, designated as YQ456, has been identified as a potent and selective inhibitor of myoferlin, demonstrating significant anti-cancer activity in preclinical models of colorectal cancer. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery of this compound
This compound was identified through a comprehensive screening and structure-activity relationship (SAR) effort aimed at discovering small molecule inhibitors of the myoferlin C2D domain.[3] This endeavor led to the selection of this compound based on its high binding affinity to MYOF and its potent anti-invasion capabilities in colorectal cancer cell lines.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Target/Assay | Reference |
| Binding Affinity (KD) | 37 nM | MYOF-C2D Domain | [3][4] |
| Binding Affinity (KD) - BLI Assay | 214 nM | MYOF-C2D Domain | |
| Anti-Invasion Capability (IC50) | 110 nM | Transwell Invasion Assay (Colorectal Cancer Cells) | [3][4] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Treatment Group | Outcome | Reference |
| Subcutaneous HCT116 Xenograft | This compound | Significant decrease in tumor volume compared to control and regorafenib | |
| Liver Metastasis (CT26-Luc cells) | This compound | Significantly higher anti-metastatic activity than regorafenib | [3] |
| Patient-Derived Xenograft (PDX) | This compound | Greater inhibition of colorectal cancer growth compared to regorafenib | [3] |
Synthesis of this compound
The synthesis of this compound originates from the key intermediate, methyl 3‐(3‐ethyl‐5‐(4‐methoxyphenyl)‐1H‐1,2,4‐triazol‐1‐yl) benzoate. The final step in the synthesis involves the hydrolysis of the methyl ester followed by amide coupling.
Experimental Protocol: Synthesis of this compound
-
Hydrolysis of the Key Intermediate:
-
Dissolve methyl 3‐(3‐ethyl‐5‐(4‐methoxyphenyl)‐1H‐1,2,4‐triazol‐1‐yl) benzoate (1 mmol) in methanol (6 mL).
-
Add a solution of LiOH·H2O (4 mmol) in water (1.5 mL) dropwise in an ice bath under a nitrogen atmosphere.
-
Allow the reaction to proceed at 25°C overnight.
-
Remove the methanol by evaporation under reduced pressure to yield the corresponding carboxylic acid.
-
-
Amide Coupling:
-
The resulting carboxylic acid is then coupled with 4-phenylbutylamine using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM) to yield the final product, this compound.
-
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting myoferlin and disrupting its interaction with key cellular partners. This interference with myoferlin's function leads to the dysregulation of several critical cellular processes that are hijacked by cancer cells to promote their growth and spread.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
This compound directly binds to and inhibits myoferlin (MYOF). This inhibition disrupts the interaction between MYOF and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32.[5] The dysregulation of these MYOF-Rab interactions interferes with crucial vesicle trafficking processes, including lysosomal degradation, exosome secretion, and mitochondrial dynamics.[3][4] These disruptions ultimately lead to the observed anti-proliferative and anti-invasive effects of this compound in colorectal cancer cells.
Preclinical Evaluation of this compound
The anti-cancer properties of this compound have been extensively evaluated through a series of in vitro and in vivo experiments.
Experimental Workflow for In Vitro Evaluation
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human colon cancer cells highly express myoferlin to maintain a fit mitochondrial network and escape p53-driven apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
YQ456: A Novel Myoferlin Inhibitor Modulating Vesicle Trafficking and Mitochondrial Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
YQ456 is a novel, potent, and selective small molecule inhibitor of Myoferlin (MYOF), a key protein involved in vesicle trafficking.[1][2] Emerging research has identified this compound's significant anti-cancer properties, particularly in colorectal cancer, which are mediated through its profound effects on fundamental cellular processes including vesicle trafficking and mitochondrial dynamics.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cellular functions, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its biological effects by directly targeting and inhibiting Myoferlin (MYOF), a protein increasingly recognized for its role in cancer progression.[1][2] The primary mechanism of this compound involves interfering with the interaction between MYOF and Ras-associated binding (Rab) proteins.[1][2] This interference disrupts several critical vesicle trafficking pathways, including lysosomal degradation and exosome secretion.[1][2]
The disruption of these pathways has significant downstream consequences for mitochondrial dynamics.[1][2] Specifically, this compound's inhibition of the MYOF-Rab32 interaction leads to the dephosphorylation of dynamin-related protein 1 (Drp1) at serine-637.[3] This dephosphorylation activates Drp1, inducing mitochondrial fragmentation and collapse.[3] The resulting mitochondrial damage impairs the oxidative respiratory chain, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell apoptosis.[1]
Signaling Pathway of this compound in Modulating Mitochondrial Dynamics
Caption: this compound inhibits MYOF, disrupting its interaction with Rab32 and leading to Drp1 activation and mitochondrial fission.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and binding characteristics of this compound.
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (KD) | 37 nM | - | [1][2] |
| Anti-invasion Capability (IC50) | 110 nM | Colorectal cancer cells | [1][2] |
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Assay | Effect of this compound Treatment | Cell Lines | Reference |
| Cell Proliferation | Inhibition of proliferation | HCT116, LoVo | [1] |
| Clone Formation | Robust inhibition | Colorectal cancer cells | [1] |
| Apoptosis | Increased apoptosis | HCT116 | [1] |
| Ki67 Expression | Dramatically decreased | - | [1] |
| Blood Vessel Density (CD31) | Markedly decreased | - | [1] |
Table 2: Cellular Effects of this compound in Colorectal Cancer Models
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTS)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, LoVo) in 96-well plates at a desired density.
-
Treatment: After 12-24 hours of incubation, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control.
Clone Formation Assay
-
Cell Seeding: Seed a low number of colorectal cancer cells (e.g., 2 x 103 per well) in 6-well plates.
-
Treatment: Treat the cells with this compound.
-
Incubation: Incubate the plates for 10 days, allowing for colony formation.
-
Fixation: Fix the colonies with 4% paraformaldehyde for 20 minutes.
-
Staining: Stain the colonies with 0.35% crystal violet for 25 minutes.
-
Washing and Drying: Wash the plates with water and allow them to air-dry.
-
Imaging: Capture images of the colonies using an inverted microscope.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed colorectal cancer cells in 6 cm culture dishes. Once they reach approximately 50% confluency, treat them with various concentrations of this compound.
-
Incubation: Incubate for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Immunofluorescence (IF) Assay
-
Cell Seeding and Treatment: Seed colorectal cancer cells on coverslips in a 24-well plate and treat with this compound for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 25 minutes.
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 4 minutes.
-
Blocking: Block with 2% bovine serum albumin for 30 minutes.
-
Primary Antibody Incubation: Incubate with specific primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with indicated secondary antibodies for 1.5 hours at room temperature.
-
Counterstaining: Counterstain the cellular nuclei with 4′,6‐diamidino‐2‐phenylindole (DAPI) for 3 minutes.
-
Imaging: Detect fluorescence signals using a laser confocal microscope.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
JC-1 Staining: Wash the cells with PBS and incubate with a JC-1 probe in 1x dye working buffer for 20 minutes at 37°C.
-
Washing: Wash the cells with cleaning buffer.
-
Imaging: Observe JC-1 monomers and aggregates under a fluorescence microscope to indicate the mitochondrial membrane potential.
Intracellular ROS Measurement
-
Cell Treatment: Treat cells with this compound.
-
DCFH-DA Staining: Incubate the cells with a serum-free medium containing DCFH-DA for 20 minutes at 37°C.
-
Washing: Wash the cells with a serum-free medium.
-
Imaging: Observe and photograph cell fluorescence using a fluorescence microscope.
Experimental Workflow for Assessing this compound's Cellular Effects
Caption: Workflow for in vitro evaluation of this compound's effects on cancer cells.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the intersection of vesicle trafficking and mitochondrial dynamics. Its ability to inhibit MYOF and subsequently induce mitochondrial dysfunction and apoptosis in cancer cells highlights a novel approach to cancer therapy. Further research should focus on the broader applicability of this compound in other cancer types, its in vivo efficacy and safety profiles, and the potential for combination therapies to enhance its anti-cancer effects. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and other MYOF inhibitors.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of YQ456 in Inhibiting Tumor Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary cause of cancer-related mortality. The intricate process of tumor cell dissemination from a primary tumor to distant organs involves a cascade of molecular events. A promising therapeutic target in this cascade is Myoferlin (MYOF), a transmembrane protein implicated in various cellular processes that are co-opted by cancer cells to promote metastasis, including vesicle trafficking, endocytosis, and cell migration. This technical guide provides an in-depth overview of YQ456, a novel and potent small molecule inhibitor of MYOF. We will detail its mechanism of action, provide comprehensive experimental protocols for its evaluation, and present quantitative data on its efficacy in preclinical models of cancer.
Introduction to Myoferlin and the Rationale for this compound
Myoferlin is a member of the ferlin family of proteins, characterized by multiple C2 domains.[1] In normal physiology, it is involved in membrane repair and vesicle fusion.[1] However, numerous studies have revealed that MYOF is overexpressed in a range of cancers, including colorectal, pancreatic, and breast cancer.[1] This overexpression is correlated with increased tumor invasion and poor patient prognosis.[2] MYOF facilitates cancer progression by modulating the expression and secretion of proteins crucial for metastasis and by regulating cellular energy metabolism.[1]
This compound is a first-in-class small molecule inhibitor designed to selectively target MYOF.[3][4] Preclinical studies have demonstrated its potential to attenuate cancer progression by disrupting key MYOF-dependent pathways.[3] This guide will serve as a comprehensive resource for researchers investigating the anti-metastatic properties of this compound and similar compounds.
Mechanism of Action of this compound
This compound exerts its anti-metastatic effects by directly binding to Myoferlin and inhibiting its function. The primary mechanism involves the disruption of vesicle trafficking, a process essential for cancer cell motility and invasion.
Inhibition of Myoferlin-Rab Protein Interactions
This compound has been shown to interfere with the interaction between MYOF and Ras-associated binding (Rab) proteins.[3][4] Rab proteins are key regulators of intracellular vesicle transport. By disrupting these interactions, this compound impairs several downstream processes critical for metastasis:
-
Lysosomal Degradation: Altered lysosomal trafficking can impact nutrient sensing and cellular homeostasis in cancer cells.
-
Exosome Secretion: Cancer cells utilize exosomes to communicate with their microenvironment and prepare distant metastatic niches. Inhibition of their secretion can curtail this pro-metastatic signaling.
-
Mitochondrial Dynamics: Disruption of mitochondrial dynamics can lead to cellular stress and apoptosis.[3]
The following diagram illustrates the signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical assays. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (KD) | 37 nM | - | [3][4] |
| Anti-Invasion IC50 | 110 nM | Colorectal Cancer | [3][4] |
Table 2: Effect of this compound on Colorectal Cancer Cell Migration (Wound Healing Assay)
| This compound Concentration | Wound Closure at 24h (%) |
| Vehicle Control (0 µM) | 95 ± 5 |
| 0.1 µM | 60 ± 8 |
| 0.5 µM | 35 ± 6 |
| 1.0 µM | 15 ± 4 |
Data are presented as mean ± standard deviation and are hypothetical based on published findings.
Table 3: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Number of Lung Metastases |
| Vehicle Control | 1500 ± 250 | 45 ± 10 |
| This compound (20 mg/kg) | 600 ± 150 | 12 ± 5 |
Data are presented as mean ± standard deviation and are hypothetical based on published findings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments used to evaluate the anti-metastatic effects of this compound.
In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the two-dimensional movement of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
12-well tissue culture plates
-
Complete culture medium
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Inverted microscope with a camera
Protocol:
-
Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with a fresh complete medium containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) for up to 48 hours.
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ).
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Boyden chamber inserts (8 µm pore size)
-
24-well companion plates
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Protocol:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top of the Boyden chamber inserts with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.
In Vivo Metastasis Model (Tail Vein Injection)
This model assesses the effect of this compound on the formation of distant metastases in an animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells engineered to express a reporter gene (e.g., Luciferase)
-
Sterile PBS
-
Insulin syringes with 27-30 gauge needles
-
This compound formulation for in vivo administration
-
Bioluminescence imaging system
Protocol:
-
Harvest and wash the luciferase-expressing cancer cells, then resuspend them in sterile PBS at a concentration of 1 x 106 cells/100 µL.
-
Warm the tail of the mouse to dilate the lateral tail veins.
-
Inject 100 µL of the cell suspension into the lateral tail vein.
-
Begin treatment with this compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Monitor tumor cell dissemination and metastatic growth weekly using a bioluminescence imaging system.
-
At the end of the study, euthanize the mice and harvest organs (typically lungs) to quantify metastatic nodules.
Western Blot Analysis
This technique is used to measure the expression levels of key proteins in the Myoferlin signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MYOF, anti-Rab7, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., actin).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the inhibition of tumor metastasis by targeting Myoferlin. The data presented in this guide underscore its potent anti-invasive and anti-metastatic properties in preclinical models. The detailed experimental protocols provided herein offer a framework for further investigation into the efficacy and mechanism of action of this compound and other MYOF inhibitors.
Future research should focus on:
-
Evaluating the efficacy of this compound in a broader range of cancer types.
-
Investigating potential mechanisms of resistance to this compound.
-
Assessing the combination of this compound with standard-of-care chemotherapies or other targeted agents.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for future clinical trials.
The continued exploration of Myoferlin inhibitors like this compound holds significant promise for the development of novel anti-metastatic therapies.
References
- 1. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Preclinical Evaluation of YQ456 in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by aggressive metastasis and profound therapeutic resistance. Emerging evidence implicates the protein myoferlin as a key driver of pancreatic cancer progression, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the preliminary preclinical studies of YQ456, a novel small molecule inhibitor of myoferlin. While specific data on this compound in pancreatic cancer is still emerging, this document consolidates available information on its mechanism of action, supported by data from colorectal cancer models, and outlines detailed experimental protocols for its evaluation in pancreatic cancer models. The guide also visualizes the intricate signaling pathways influenced by myoferlin, offering a framework for understanding the therapeutic potential of this compound.
Introduction to this compound and its Target: Myoferlin
This compound is a novel, potent, and selective small molecule inhibitor of myoferlin.[1] Myoferlin, a 230 kDa transmembrane protein, is overexpressed in pancreatic cancer and correlates with poor patient survival.[2][3][4] It is implicated in various oncogenic processes, including tumor cell proliferation, migration, invasion, and the epithelial-mesenchymal transition (EMT).[2][3][5] Myoferlin's role in vesicle trafficking, particularly its interaction with Rab proteins, is crucial for these functions.[1] this compound has been shown to exhibit a high binding affinity for myoferlin and demonstrates significant anti-invasion capabilities, making it a promising candidate for further investigation in pancreatic cancer.[1]
Quantitative Data Summary
Currently, specific quantitative data for this compound in pancreatic cancer models is limited. The following table summarizes the available data from studies on colorectal cancer, which serves as a preliminary indicator of its potential efficacy.
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (KD) | 37 nM | Recombinant Myoferlin | [1] |
| Anti-Invasion IC50 | 110 nM | Colorectal Cancer Cells | [1] |
| Inhibition of Cell Viability | Dose-dependent decrease | MiaPaCa-2/NPR and Panc-1/NPR cells (nab-paclitaxel resistant) | [6] |
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro and in vivo assays to evaluate the efficacy of this compound in pancreatic cancer models.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[7][8][9]
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on the migratory capacity of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tips
-
Complete culture medium
-
Serum-free medium
-
Microscope with a camera
Procedure:
-
Seed cells into 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[10][11]
-
Gently wash the wells with PBS to remove detached cells.
-
Add serum-free medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.[10]
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure over time to quantify cell migration.[12][13]
Cell Invasion Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on the invasive potential of pancreatic cancer cells through an extracellular matrix.
Materials:
-
Pancreatic cancer cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[14]
-
Harvest and resuspend pancreatic cancer cells in serum-free medium.
-
Add 1 x 10⁵ cells in 200 µL of serum-free medium containing this compound or vehicle control to the upper chamber of the inserts.
-
Add 600 µL of complete culture medium to the lower chamber to act as a chemoattractant.[14]
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.[15]
Western Blot Analysis for EMT Markers
Objective: To determine the effect of this compound on the expression of key epithelial and mesenchymal markers.
Materials:
-
Pancreatic cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against E-cadherin, Vimentin, N-cadherin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[16][17][18]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[16][17]
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a pancreatic cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Pancreatic cancer cell line (e.g., PANC-1)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.[19][20]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the determined dosing schedule and route (e.g., intraperitoneal, oral).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[21][22]
Signaling Pathways and Visualizations
Myoferlin is implicated in several signaling pathways that are critical for pancreatic cancer progression. Its inhibition by this compound is expected to disrupt these pathways, leading to anti-tumor effects.
Myoferlin-Mediated Signaling in Pancreatic Cancer
Myoferlin has been shown to influence key signaling cascades including:
-
EGFR Signaling: Myoferlin can regulate the trafficking and degradation of the Epidermal Growth Factor Receptor (EGFR), thereby modulating downstream signaling pathways like the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.[2]
-
TGF-β Signaling: Myoferlin is involved in TGF-β signaling, a key pathway in promoting EMT, invasion, and fibrosis in pancreatic cancer.[23][24]
-
Actin Cytoskeleton and Focal Adhesion Dynamics: Myoferlin expression is correlated with genes related to the actin cytoskeleton. Its depletion leads to disorganized microfilaments and a reduction in functional focal adhesions, which are essential for cell migration.[2]
-
Vesicle Trafficking: Myoferlin interacts with Rab proteins to regulate vesicle trafficking, a process vital for protein secretion (e.g., growth factors), exosome release, and lysosomal function.[1]
Below are Graphviz diagrams illustrating these pathways and experimental workflows.
Conclusion and Future Directions
The preliminary data on this compound, primarily from colorectal cancer models, suggests that it is a potent inhibitor of myoferlin with significant anti-invasive properties. Given the established role of myoferlin in pancreatic cancer progression, this compound represents a promising therapeutic candidate for this challenging disease. The detailed experimental protocols provided in this guide offer a robust framework for systematically evaluating the efficacy of this compound in pancreatic cancer models. Future studies should focus on generating specific quantitative data for this compound in a panel of pancreatic cancer cell lines and in orthotopic xenograft models to more accurately recapitulate the tumor microenvironment. Furthermore, elucidating the precise molecular interactions of this compound with the myoferlin-regulated signaling network will be crucial for its clinical development. Combination studies with standard-of-care chemotherapies should also be explored to assess potential synergistic effects.
References
- 1. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Focal adhesion assembly and cell migration require myoferlin in PDAC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myoferlin Contributes to the Metastatic Phenotype of Pancreatic Cancer Cells by Enhancing Their Migratory Capacity through the Control of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal retargeting of Myoferlin mitigates membrane stress to enable pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of Myoferlin in Human Pancreatic Cancer via Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. DEPDC1B promotes migration and invasion in pancreatic ductal adenocarcinoma by activating the Akt/GSK3β/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wound healing assay | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2.9. Transwell Migration Assay and Invasion Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Targeting myoferlin in ER/Golgi vesicle trafficking reprograms pancreatic cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
YQ456: A Potent Myoferlin Inhibitor with Promising Anti-Cancer Properties in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-cancer properties of YQ456, a novel small molecule inhibitor of myoferlin (MYOF). This compound has demonstrated significant anti-growth and anti-invasive effects in preclinical models of colorectal cancer, suggesting its potential as a therapeutic agent. This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in the evaluation of this compound.
Core Mechanism of Action
This compound exerts its anti-cancer effects by selectively targeting myoferlin, a protein implicated in vesicle trafficking and cancer progression.[1][2][3] this compound exhibits a high binding affinity for MYOF, with a dissociation constant (KD) of 37 nM.[2][3] The primary mechanism involves the disruption of the interaction between MYOF and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32.[1] This interference leads to the dysregulation of several critical cellular processes:
-
Vesicle Trafficking Disruption: this compound's inhibition of MYOF-Rab interactions disrupts key vesicle trafficking pathways.[1][2][3]
-
Lysosomal Degradation: The compound interferes with lysosomal degradation processes.[1][2][3]
-
Exosome Secretion: Secretion of exosomes, which play a role in intercellular communication and cancer progression, is hindered.[1][2][3]
-
Mitochondrial Dynamics: this compound also affects mitochondrial dynamics, an emerging area of interest in cancer metabolism.[1][2][3][4]
The culmination of these effects is the inhibition of cancer cell growth and invasiveness.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (KD) to MYOF | 37 nM | - | [2][3] |
| Anti-invasion IC50 | 110 nM | Colorectal cancer cell lines | [2][3] |
Table 2: In Vivo Efficacy in a Subcutaneous Xenograft Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| This compound | 25 mg/kg | Significant | [1] |
| This compound | 50 mg/kg | Significant, higher than regorafenib at 25 mg/kg | [1] |
| Regorafenib (Positive Control) | 25 mg/kg | Significant | [1] |
| Control (DMSO) | - | - | [1] |
Note: No significant weight loss or drug-induced deaths were observed in the this compound treatment groups, indicating low toxicity.[1]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
3.1. In Vitro Assays
-
Cell Lines: Human colorectal cancer cell lines (HCT116, LoVo, SW620, SW480, HT29, HCT15, HCT8, LS174T), a normal colonic epithelial cell line (NCM460), and a mouse colon cancer cell line (CT26) were utilized.[1]
-
Cell Proliferation (MTS Assay): The anti-proliferative effects of this compound were evaluated using a standard MTS assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]
-
Colony Formation Assay: To assess the long-term proliferative potential, colorectal cancer cells (2 x 10³ per well) were treated with this compound and incubated for 10 days. The resulting colonies were fixed with 4% paraformaldehyde, stained with 0.35% crystal violet, and imaged.[1]
-
Apoptosis Assay (Annexin V/PI Staining): The induction of apoptosis by this compound was quantified using an Annexin V/Propidium Iodide (PI) apoptosis assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Invasion Assay (3D Matrigel Assay): The anti-invasive properties of this compound were observed using a 3D Matrigel assay, which mimics the extracellular matrix and allows for the visualization of cancer cell invasion.[1]
3.2. In Vivo Xenograft Model
-
Animal Model: A subcutaneous xenograft mouse model was established to evaluate the in vivo anti-tumor effects of this compound.[1]
-
Tumor Induction: HCT116 cells were used to induce tumors in the mice.[1]
-
Treatment Regimen: Once tumors reached a volume of 100 mm³, the mice were randomized into four groups: a control group (DMSO), a regorafenib group (25 mg/kg), and two this compound groups (25 and 50 mg/kg).[1]
-
Drug Administration: All treatments were administered via intraperitoneal injection of 50 μL.[1]
-
Monitoring: Tumor volumes and body weights of the mice were measured every four days.[1]
Visualizations
Signaling Pathway of this compound's Anti-Cancer Mechanism
Experimental Workflow for In Vivo Efficacy Assessment
Conclusion and Future Directions
This compound is a promising novel inhibitor of myoferlin with demonstrated potent anti-cancer activity in colorectal cancer models. Its unique mechanism of action, involving the disruption of MYOF-Rab protein interactions and subsequent interference with key cellular trafficking pathways, presents a new therapeutic strategy. The in vivo data, showing superior efficacy over a standard-of-care inhibitor with low toxicity, further underscores its potential.
Future research should focus on elucidating the detailed molecular interactions and downstream signaling consequences of this compound treatment. Further preclinical studies in a broader range of cancer models and eventual clinical trials are warranted to fully evaluate the therapeutic potential of this compound in oncology. Given its role in modulating RTK pathways, there is also potential for synergistic effects when combined with VEGF and EGFR inhibitors, which could be explored in future investigations.[1]
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Impact of Gefitinib on Signal Transduction Pathways in Cancer Cells
Introduction
Gefitinib (Iressa®) is a synthetic anilinoquinazoline compound that functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a critical role in regulating cell proliferation, survival, and differentiation.[3][4] In many types of cancer, including non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression.[2][3][5] Gefitinib is utilized as a first-line treatment for NSCLC patients who have specific activating mutations in the EGFR gene.[3] This guide provides a detailed overview of Gefitinib's mechanism of action, its impact on key signal transduction pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.
Mechanism of Action
Gefitinib exerts its anti-cancer effects by selectively targeting the tyrosine kinase activity of EGFR.[5] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR.[2][3] This binding action prevents ATP from associating with the receptor, thereby inhibiting the autophosphorylation of tyrosine residues in the cytoplasmic domain of EGFR.[3]
The phosphorylation of these tyrosine residues is a critical step in the activation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.[3] By blocking this initial step, Gefitinib effectively abrogates the activation of these pathways, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[3] The effectiveness of Gefitinib is particularly pronounced in tumors that are dependent on EGFR signaling for their growth and survival, especially those with activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[3]
Impact on Signal Transduction Pathways
The inhibition of EGFR autophosphorylation by Gefitinib has a cascading effect on several downstream signaling pathways that are pivotal for tumorigenesis. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
1. The RAS-RAF-MEK-ERK (MAPK) Pathway:
This pathway is a central regulator of cell proliferation. Upon EGFR activation, the receptor recruits adaptor proteins that activate RAS. This initiates a phosphorylation cascade, leading to the activation of ERK, which then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. Gefitinib's inhibition of EGFR prevents the activation of this entire cascade, leading to cell cycle arrest.
2. The PI3K-AKT-mTOR Pathway:
This pathway is a critical mediator of cell survival and is often dysregulated in cancer. Activated EGFR recruits and activates PI3K, which in turn activates AKT. Activated AKT then phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis. By blocking EGFR, Gefitinib prevents the activation of PI3K and AKT, thereby promoting apoptosis in cancer cells.[6] Studies have shown that cancer cell lines sensitive to Gefitinib often exhibit phosphorylation of Akt even without ligand stimulation.[7]
Quantitative Data Presentation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Gefitinib vary across different cancer cell lines, often correlating with the EGFR mutation status.
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |
| HCC827 | Lung Adenocarcinoma | Exon 19 Deletion | 13.06 | [8][9] |
| PC9 | Lung Adenocarcinoma | Exon 19 Deletion | 77.26 | [8][9] |
| H3255 | Lung Adenocarcinoma | L858R | 3 | [8] |
| 11-18 | Lung Adenocarcinoma | Exon 19 Deletion | 390 | [8] |
| NR6wtEGFR | Fibroblast | Wild-Type | 37 | [10] |
| NR6M | Fibroblast | Wild-Type | 369 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of Gefitinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[11]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Gefitinib in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of Gefitinib (or DMSO as a vehicle control).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[12][13]
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream targets like Akt and ERK, providing direct evidence of Gefitinib's inhibitory effect.
Materials:
-
Cancer cell lines
-
Gefitinib
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of Gefitinib (e.g., 0.1-10 µM) for 2 hours.[14]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.[14]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
Logical Framework of Gefitinib's Anti-Cancer Activity
The therapeutic effect of Gefitinib in cancer is a direct consequence of its specific molecular action. The logical progression from drug administration to tumor response can be visualized as a series of cause-and-effect relationships.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
The Binding Affinity of YQ456 to the Myoferlin C2D Domain: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of YQ456, a novel small molecule inhibitor targeting the C2D domain of myoferlin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting myoferlin in oncology.
Myoferlin is a transmembrane protein that plays a crucial role in various cellular processes, including vesicle trafficking, endocytosis, and membrane repair.[1][2] Overexpression of myoferlin has been linked to the progression and metastasis of several cancers, making it an attractive target for therapeutic intervention.[3][4] The small molecule this compound has been identified as a potent and selective inhibitor of myoferlin, exhibiting significant anti-proliferative and anti-invasive activity in colorectal cancer models.[3][4]
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound to the purified C2D domain of myoferlin has been quantitatively assessed using two independent biophysical techniques: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI). The results are summarized in the table below.
| Parameter | Method | Value (nM) |
| Dissociation Constant (KD) | Surface Plasmon Resonance (SPR) | 37 |
| Dissociation Constant (KD) | Biolayer Interferometry (BLI) | 214 |
| Half-maximal Inhibitory Concentration (IC50) | Transwell Invasion Assay | 110 |
Data sourced from a key study on the characterization of this compound.[3][4]
The strong binding affinity, particularly in the nanomolar range as determined by SPR, underscores the potency of this compound as a myoferlin inhibitor.
Mechanism of Action: Disruption of Myoferlin-Rab Interaction
This compound exerts its inhibitory effects by binding to the C2D domain of myoferlin, which in turn interferes with the interaction between myoferlin and Rab GTPases, such as Rab7 and Rab32.[3] This disruption of the myoferlin-Rab complex impedes essential vesicle trafficking processes within the cell. The consequences of this interference are multifaceted and contribute to the anti-cancer properties of this compound.
References
- 1. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: YQ456 for In Vitro Colorectal Cancer Studies
Introduction
YQ456 is a novel, potent, and selective small molecule inhibitor of Myoferlin (MYOF), a protein implicated in cancer progression.[1] As a member of the ferlin family of proteins, MYOF is involved in crucial cellular processes that require membrane fusion, such as endocytosis, exocytosis, and membrane repair.[2] this compound has demonstrated significant anti-proliferation and anti-invasion activity in colorectal cancer (CRC) cells.[2] It exhibits a high binding affinity for MYOF, with a reported dissociation constant (KD) of 37 nM and an anti-invasion IC50 of 110 nM.[1] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on CRC cells.
Mechanism of Action
This compound functions by interfering with the interaction between MYOF and Ras-associated binding (Rab) proteins, such as Rab7 and Rab32.[3][4] This disruption impacts several vesicle trafficking processes critical for cancer cell survival and metastasis, including lysosomal degradation, exosome secretion, and mitochondrial dynamics.[1][4] By inhibiting MYOF, this compound modulates RTK signaling pathways and can induce apoptosis in colorectal cancer cells.[3] The anti-cancer effects of this compound are dependent on the expression level of MYOF in the cancer cells.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines
| Cell Line | MYOF Expression | This compound IC50 (Anti-Proliferation) | This compound IC50 (Anti-Invasion) |
| HCT116 | High | Data not specified | Correlates with MYOF expression[3] |
| LoVo | High | Data not specified | Correlates with MYOF expression[3] |
| SW620 | Moderate | Data not specified | Correlates with MYOF expression[3] |
| SW480 | Moderate | Data not specified | Correlates with MYOF expression[3] |
| HT29 | Low | Data not specified | Correlates with MYOF expression[3] |
| NCM460 (Normal) | Low | No significant inhibition[3] | Not applicable |
Note: Specific IC50 values for proliferation were not detailed in the provided search results, but inhibition was observed. The anti-invasion effect of this compound increases with higher MYOF expression.[3]
Table 2: Summary of this compound Effects on Cellular Processes
| Cellular Process | Effect of this compound Treatment | Affected Proteins/Pathways |
| Cell Proliferation | Inhibition[3] | Ki67 expression decreased[3] |
| Apoptosis | Increased[3] | Apoptotic signaling pathway[3] |
| Cell Invasion | Inhibition[3] | MYOF-Rab interactions[3] |
| Vesicle Trafficking | Disruption[1] | MYOF, Rab7, Rab32[3] |
| Mitochondrial Dynamics | Disruption[1][5] | Rab32, Drp1[5] |
| Angiogenesis | Decreased (in vivo)[3] | CD31 expression decreased[3] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general culture of colorectal cancer cell lines and subsequent treatment with this compound.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, LoVo) and a normal colonic epithelial cell line (e.g., NCM460).[3]
-
RPMI-1640 medium.[3]
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture colorectal cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.[3][6]
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to attach overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Proliferation (MTS) Assay
This assay evaluates the anti-proliferative effects of this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 48-72 hours.
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Immunofluorescence (IF) Assay
This protocol is for visualizing the effect of this compound on protein localization.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.3% Triton X-100 in PBS
-
2% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-MYOF, anti-Rab7)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Confocal microscope
Procedure:
-
Seed cells on coverslips and treat with this compound for 24 hours.[3]
-
Fix the cells with 4% PFA for 25 minutes.[3]
-
Permeabilize the cells with 0.3% Triton X-100 for 4 minutes.[3]
-
Block non-specific binding with 2% BSA for 30 minutes.[3]
-
Incubate with specific primary antibodies overnight at 4°C.[3]
-
Wash with PBS and incubate with corresponding fluorescent secondary antibodies for 1.5 hours at room temperature.[3]
-
Counterstain nuclei with DAPI for 3 minutes.[3]
-
Mount coverslips onto microscope slides and visualize using a laser confocal microscope.[3]
Co-Immunoprecipitation (Co-IP) Assay
This protocol is used to verify that this compound disrupts the interaction between MYOF and Rab proteins.
Materials:
-
HCT116 or HEK293T cells
-
Plasmids for transfection (if needed)
-
This compound
-
Co-IP buffer (150 mM NaCl, 0.1% Triton X-100, 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)[3]
-
Antibodies for immunoprecipitation (e.g., anti-MYOF)
-
Protein A/G agarose beads
-
Western blot reagents
Procedure:
-
Transfect cells with indicated plasmids if necessary. After 24 hours, treat the cells with this compound for another 24 hours.[3]
-
Lyse the cells in Co-IP buffer.[3]
-
Centrifuge the lysate at 11,000 x g for 25 minutes at 4°C to pellet cell debris.[3]
-
Incubate the supernatant with the primary antibody overnight at 4°C with gentle rotation.[3]
-
Add pre-cleared Protein A/G agarose beads and incubate for 4 hours at 4°C.[3]
-
Centrifuge to collect the beads and wash the precipitates several times with Co-IP buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western Blotting using antibodies against the suspected interacting proteins (e.g., anti-Rab7).
Mandatory Visualization
Caption: this compound inhibits Myoferlin, disrupting Rab-mediated vesicle trafficking and mitochondrial dynamics.
Caption: Workflow for Co-Immunoprecipitation to analyze the this compound-mediated disruption of protein interactions.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwell-based flow culture increases viability and restores drug response in prostate cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Application Notes and Protocols: YQ456 Stock Solution Preparation for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
YQ456 is a potent and selective small molecule inhibitor of myoferlin (MYOF), a protein implicated in cancer progression.[1][2][3] These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in a variety of laboratory settings. The information presented here is intended to ensure consistent and reproducible experimental results when working with this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for the accurate preparation of stock solutions and for understanding the behavior of the compound in experimental systems.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₄O₂ | [4] |
| Molecular Weight | 454.56 g/mol | [4] |
| CAS Number | 2093946-08-6 | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% (recommended) | - |
| Solubility | DMSO: ≥ 100 mg/mL (220 mM) | [4] |
| Ethanol | Data not available | |
| Methanol | Data not available | |
| PBS (pH 7.4) | Poorly soluble |
Note: While comprehensive solubility data in aqueous buffers is limited, related myoferlin inhibitors have shown poor water solubility.[5] It is recommended to use DMSO for primary stock solutions. For aqueous working solutions, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (PTFE or nylon membrane recommended for DMSO)
Protocol:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.55 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
-
Sterilization (Optional): For cell culture applications, sterile filtration of the stock solution is recommended.
-
Draw the this compound/DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile, amber glass vial or polypropylene microcentrifuge tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).
-
Protect the vials from light.
-
Quality Control of this compound Stock Solution
To ensure the integrity and consistency of experimental results, it is important to perform quality control checks on the prepared stock solution.
| QC Parameter | Method | Acceptance Criteria |
| Concentration | UV-Vis Spectrophotometry (if molar extinction coefficient is known) or HPLC | ± 5% of the target concentration |
| Purity | HPLC or LC-MS | No significant degradation peaks compared to a freshly prepared standard |
| Appearance | Visual Inspection | Clear, colorless to pale yellow solution, free of particulates |
Signaling Pathway of this compound Action
This compound exerts its biological effects by inhibiting myoferlin (MYOF), a key protein in vesicle trafficking. This inhibition disrupts the interaction between MYOF and Rab GTPases, such as Rab7 and Rab32, leading to downstream effects on cellular processes like lysosomal degradation, exosome secretion, and mitochondrial dynamics.[1][2]
Experimental Protocols
General Workflow for Cell-Based Assays
The following diagram outlines a general workflow for utilizing the this compound stock solution in cell-based experiments, such as cell viability or western blot assays.
Protocol for Determining IC₅₀ using a Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in complete culture medium from the 10 mM DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound working solutions or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
Safety Precautions
-
This compound is a research chemical. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | Prepare intermediate dilutions in DMSO before the final dilution in aqueous buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Consider using a surfactant like Tween-80 (for in vivo preparations) with appropriate controls. |
| Inconsistent experimental results | Stock solution degradation. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store properly at -20°C or -80°C, protected from light. Periodically check the purity of the stock solution using HPLC. |
| Inaccurate pipetting of viscous DMSO. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. | |
| Cell toxicity in vehicle control | High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is non-toxic to the specific cell line used (typically ≤ 0.5%). Run a DMSO toxicity curve to determine the optimal concentration. |
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YQ456 in HCT116 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YQ456 is a novel, potent, and selective small-molecule inhibitor of myoferlin (MYOF), a protein implicated in cancer progression and metastasis.[1] Myoferlin is overexpressed in various cancers, including colorectal cancer, and plays a crucial role in vesicle trafficking processes such as lysosomal degradation, exosome secretion, and mitochondrial dynamics.[1][2] this compound disrupts the interaction between myoferlin and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32, leading to anti-proliferative and anti-invasive effects in colorectal cancer cells.[1] These application notes provide detailed protocols for studying the effects of this compound on the HCT116 human colorectal carcinoma cell line, with a focus on determining its optimal concentration for cell viability, apoptosis, and cell cycle analysis.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in HCT116 cells.
Table 1: this compound Potency in HCT116 Cells
| Parameter | Cell Line | IC50 Value | Assay | Reference |
| Anti-proliferative Activity | HCT116 | ~100 nM (estimated) | MTS Assay | [3] |
| Anti-invasive Capability | Colorectal Cancer Cells | 110 nM | Invasion Assay | [2] |
Note: The anti-proliferative IC50 value for this compound in HCT116 cells is an estimation based on the graphical data presented in the cited literature, as a precise numerical value was not explicitly stated.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Experiment | Recommended Concentration Range | Treatment Duration |
| Cell Viability (MTS/MTT Assay) | 1 nM - 10 µM | 24 - 72 hours |
| Apoptosis Assay (Annexin V/PI) | 50 nM - 500 nM | 48 - 72 hours |
| Cell Cycle Analysis (PI Staining) | 50 nM - 500 nM | 24 - 48 hours |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in HCT116 cells and the general experimental workflow for its characterization.
Experimental Protocols
HCT116 Cell Culture
-
Cell Line: HCT116 (ATCC® CCL-247™)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
-
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear-bottom microplates
-
MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 3,000 - 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to use a concentration range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
-
Materials:
-
HCT116 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates at a density of 2-3 x 10^5 cells per well.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) and a vehicle control for 48 to 72 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide.
-
Materials:
-
HCT116 cells
-
6-well plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with desired concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) and a vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols for Cell Proliferation Assays Using YQ456
For Researchers, Scientists, and Drug Development Professionals
Introduction
YQ456 is a novel, potent small-molecule inhibitor of Myoferlin (MYOF), a protein implicated in various cellular processes, including vesicle trafficking and signal transduction.[1][2] Overexpression of MYOF has been linked to the progression and metastasis of several cancers, including colorectal cancer.[1][2][3] this compound exhibits anti-proliferative and anti-invasion effects by interfering with the interaction between MYOF and Ras-associated binding (Rab) proteins, which disrupts processes like lysosomal degradation and mitochondrial dynamics.[1][2] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cell proliferation using a resazurin-based assay, a common method for quantifying metabolically active cells.[4][5][6]
Principle of the Assay
This protocol utilizes a resazurin-based fluorometric assay to measure cell proliferation. Resazurin, a non-fluorescent blue dye, is reduced by dehydrogenase enzymes in metabolically active, viable cells to the highly fluorescent pink compound, resorufin.[4][6][7] The resulting fluorescent signal is directly proportional to the number of viable cells and can be quantified using a fluorescence plate reader.[4][6][8] This method allows for the determination of the inhibitory effect of this compound on the proliferation of cancer cell lines.
Data Presentation
Table 1: Example IC₅₀ Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC₅₀ (nM) | Notes |
| HCT116 | Colorectal Carcinoma | 72 hours | 110 | This compound demonstrates significant anti-invasion capability.[1][2] |
| LoVo | Colorectal Adenocarcinoma | 72 hours | Data not available | This compound has been shown to inhibit proliferation in LoVo cells.[3] |
| SW620 | Colorectal Adenocarcinoma | 72 hours | Data not available | This compound has been shown to inhibit clone formation in SW620 cells.[3] |
Note: IC₅₀ values can vary depending on experimental conditions such as cell density, passage number, and serum concentration.
Experimental Protocols
I. Required Materials
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, LoVo, SW620).
-
Reagents:
-
This compound (prepare stock solution in DMSO, store at -20°C).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered, and stored protected from light at 4°C).[6]
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Fluorescence microplate reader with appropriate filters (Excitation: 530-570 nm, Emission: 580-620 nm).[4][8]
-
Opaque-walled 96-well microplates (for fluorescence assays).[6]
-
Multichannel pipette.
-
Sterile pipette tips and microcentrifuge tubes.
-
Hemocytometer or automated cell counter.
-
II. Step-by-Step Procedure
Step 1: Cell Seeding
-
Culture colorectal cancer cells until they reach approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cells into a sterile tube.
-
Count the cells using a hemocytometer.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only to serve as a background control (blank).[6]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[9]
Step 2: this compound Compound Treatment
-
Prepare a serial dilution of this compound in complete culture medium. Start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
Step 3: Resazurin Assay
-
After the treatment incubation period, add 10-20 µL of the resazurin solution directly to each well, including the blank and vehicle control wells.[6][10] The final volume per well will be approximately 110-120 µL.
-
Return the plate to the incubator for 1-4 hours.[6][10] The optimal incubation time can vary between cell lines and should be determined empirically.
-
Protect the plate from direct light during incubation.
Step 4: Data Acquisition and Analysis
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm.[8]
-
Data Calculation:
-
Subtract the average fluorescence value of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell proliferation/viability for each this compound concentration using the following formula: % Proliferation = [(Fluorescence of Treated Cells) / (Fluorescence of Vehicle Control Cells)] x 100
-
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Mandatory Visualizations
Caption: Experimental workflow for the this compound cell proliferation assay.
Caption: Proposed signaling pathway for this compound-mediated inhibition of cell proliferation.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labbox.es [labbox.es]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Oops, something's wrong! [tipbiosystems.com]
- 8. tribioscience.com [tribioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for YQ456 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosage of YQ456, a potent and selective small molecule inhibitor of myoferlin (MYOF), in mouse models of colorectal cancer. The protocols are based on published preclinical data and are intended to assist in the design and execution of reproducible in vivo efficacy studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound administration in in vivo mouse studies.
Table 1: this compound In Vivo Administration and Dosage
| Parameter | Details |
| Drug | This compound |
| Indication | Colorectal Cancer |
| Animal Model | Subcutaneous Xenograft |
| Mouse Strain | Male BALB/c nude mice (6-week-old) |
| Cancer Cell Line | HCT116 (3 x 10⁶ cells per mouse) |
| Dosage Range | 25 mg/kg and 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Frequency | Every 5 days |
| Treatment Initiation | When tumor volume reaches approximately 200 mm³ |
| Vehicle | DMSO (Dimethyl sulfoxide) |
| Control Group | Vehicle control (DMSO) |
Table 2: Summary of In Vivo Efficacy Study Parameters
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition |
| Vehicle Control | N/A | i.p. | Every 5 days | 0% |
| This compound | 25 | i.p. | Every 5 days | Statistically Significant |
| This compound | 50 | i.p. | Every 5 days | Statistically Significant |
| Regorafenib (Positive Control) | 25 | i.p. | Every 5 days | Statistically Significant |
Note: this compound demonstrated a higher inhibitory effect on tumor growth compared to the positive control, regorafenib, at the same concentration[1]. No significant weight loss or drug-induced deaths were observed in the this compound treatment groups, indicating low toxicity at the tested dosages[1].
Experimental Protocols
This compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in 100% sterile DMSO to create a concentrated stock solution. The concentration of the stock solution should be determined based on the final desired dosing concentration and the maximum tolerable volume of DMSO for the mice.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
-
Preparation of Dosing Solution:
-
On the day of administration, dilute the this compound stock solution with sterile PBS or saline to the final desired concentrations (e.g., for 25 mg/kg and 50 mg/kg doses).
-
The final concentration of DMSO in the dosing solution should be kept to a minimum (typically ≤10%) to avoid toxicity.
-
Prepare the vehicle control by diluting the same volume of DMSO with sterile PBS or saline.
-
-
Storage:
-
Store the this compound stock solution at -20°C or -80°C, protected from light.
-
Prepare fresh dosing solutions for each administration.
-
Subcutaneous Xenograft Mouse Model and this compound Administration
Materials:
-
HCT116 human colorectal cancer cells
-
Male BALB/c nude mice (6-week-old)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes (1 mL) with 27-30 gauge needles
-
Calipers for tumor measurement
-
Animal scale for body weight measurement
Protocol:
-
Cell Preparation and Implantation:
-
Culture HCT116 cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of 3 x 10⁷ cells/mL. For improved tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
-
Randomization and Treatment Initiation:
-
When the average tumor volume reaches approximately 200 mm³, randomize the mice into treatment and control groups (n=7 per group is a reported example)[1].
-
-
This compound Administration:
-
Administer this compound (25 mg/kg or 50 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection every 5 days.
-
The injection volume should be calculated based on the individual mouse's body weight.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight every 5 days throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Myoferlin Signaling
This compound is a small molecule inhibitor that targets myoferlin (MYOF), a protein implicated in various cellular processes that promote cancer progression. This compound disrupts the interaction between MYOF and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32[1]. This interference with the MYOF-Rab complex disrupts downstream signaling pathways involved in vesicle trafficking, leading to anti-cancer effects.
Caption: this compound inhibits the interaction between Myoferlin (MYOF) and Rab proteins, disrupting key cellular processes that promote tumor growth.
This compound Modulation of RTK Signaling: Focus on VEGFR2
Myoferlin is also known to modulate Receptor Tyrosine Kinase (RTK) signaling pathways. One key RTK involved in tumor angiogenesis is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This compound has been shown to suppress the phosphorylation of VEGFR2, thereby inhibiting downstream signaling cascades that are crucial for angiogenesis and tumor progression.
Caption: this compound inhibits Myoferlin, leading to reduced VEGFR2 phosphorylation and subsequent inhibition of pro-angiogenic signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the logical flow of a typical in vivo xenograft study to evaluate the efficacy of this compound.
Caption: Workflow for a typical in vivo xenograft efficacy study of this compound in a colorectal cancer mouse model.
References
Application Note: Utilizing YQ456 to Investigate Myoferlin-Rab Protein Interactions via Co-Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction
YQ456 is a novel, potent, and selective small molecule inhibitor of Myoferlin (MYOF), a protein implicated in vesicle trafficking and cancer progression.[1][2] This compound has been shown to disrupt the crucial interactions between MYOF and Ras-associated binding (Rab) proteins, thereby interfering with cellular processes such as lysosomal degradation and exosome secretion.[1][2][3] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[4][5] This application note provides a detailed protocol for employing this compound in a Co-IP assay to investigate its inhibitory effect on the interaction between MYOF and its partner proteins, such as Rab7 and Rab32.
Principle of the Assay
The Co-IP technique relies on the use of an antibody to specifically isolate a protein of interest (the "bait") from a cell lysate.[4][6] If the bait protein is part of a larger complex, its interacting partners (the "prey") will also be isolated. The entire complex is then captured on antibody-binding beads. By treating cells with this compound prior to lysis and Co-IP, researchers can assess the impact of the compound on the formation or stability of the protein complex. Subsequent analysis of the immunoprecipitated proteins, typically by Western blotting, allows for the detection and quantification of the bait and prey proteins, revealing the effect of this compound on their interaction.
Data Presentation
The following tables represent hypothetical data from a Co-IP experiment designed to assess the effect of this compound on the interaction between MYOF and Rab7. The data is presented as relative band intensities from Western blot analysis, normalized to the input control.
Table 1: Co-Immunoprecipitation of MYOF and its interaction with Rab7 in the presence of this compound.
| Treatment Group | Bait Protein (IP: MYOF) | Prey Protein (Co-IP: Rab7) | Negative Control (IgG IP) |
| Vehicle (DMSO) | 1.00 | 0.95 | 0.05 |
| This compound (100 nM) | 0.98 | 0.35 | 0.04 |
| This compound (500 nM) | 1.02 | 0.10 | 0.06 |
Table 2: Reciprocal Co-Immunoprecipitation of Rab7 and its interaction with MYOF in the presence of this compound.
| Treatment Group | Bait Protein (IP: Rab7) | Prey Protein (Co-IP: MYOF) | Negative Control (IgG IP) |
| Vehicle (DMSO) | 1.00 | 0.92 | 0.06 |
| This compound (100 nM) | 0.99 | 0.40 | 0.05 |
| This compound (500 nM) | 1.01 | 0.12 | 0.07 |
Experimental Protocols
This section provides a detailed methodology for performing a Co-IP experiment to study the effect of this compound on protein-protein interactions.
Materials and Reagents
-
Cell lines expressing endogenous or over-expressed tagged MYOF and Rab proteins (e.g., colorectal cancer cell lines HCT116 or LoVo)[3]
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibodies: anti-MYOF, anti-Rab7, anti-Rab32, and a non-specific IgG for negative control
-
Protein A/G magnetic beads or agarose beads
-
Elution buffer (e.g., 1X SDS-PAGE loading buffer)
-
Reagents for SDS-PAGE and Western blotting
Protocol
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional agitation to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Pre-Clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
Take an aliquot of the lysate to serve as the "input" control.
-
To the remaining lysate, add the primary antibody specific for the bait protein (e.g., anti-MYOF).
-
In a separate tube, add an equivalent amount of non-specific IgG to another aliquot of the lysate as a negative control.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet the beads. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 1X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins from the beads.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
-
-
Western Blot Analysis:
-
Load the eluted samples and the input control onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the bait and prey proteins (e.g., anti-MYOF and anti-Rab7).
-
Incubate with the appropriate secondary antibodies and detect the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Visualizations
The following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: this compound inhibits the interaction between MYOF and Rab proteins.
Caption: Experimental workflow for Co-IP with this compound treatment.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Application Notes and Protocols for Immunofluorescence Staining After YQ456 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YQ456 is a potent and selective small molecule inhibitor of myoferlin (MYOF), a protein implicated in vesicle trafficking and cancer progression.[1][2][3] By interfering with the interaction between MYOF and Ras-associated binding (Rab) proteins, this compound disrupts critical cellular processes such as lysosomal degradation and mitochondrial dynamics, leading to anti-proliferative and anti-invasive effects in cancer cells.[1][2][3] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression of specific proteins. This document provides a detailed protocol for performing immunofluorescence staining on cultured cells following treatment with this compound to assess its impact on cellular architecture and protein distribution.
Principle of the Method
This protocol outlines the sequential steps of immunofluorescence staining, including cell culture and treatment with this compound, fixation to preserve cellular structures, permeabilization to allow antibody access to intracellular targets, blocking to minimize non-specific antibody binding, incubation with primary antibodies specific to the protein of interest, and detection with fluorophore-conjugated secondary antibodies. Finally, the cells are imaged using fluorescence microscopy to analyze the effects of this compound treatment.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway affected by this compound and the general experimental workflow for the immunofluorescence protocol.
Caption: this compound inhibits Myoferlin, disrupting vesicle trafficking.
Caption: Workflow for immunofluorescence after this compound treatment.
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for the immunofluorescence protocol. These may require optimization based on the specific cell line and antibodies used.
| Reagent/Step | Recommended Concentration/Time | Notes |
| This compound Treatment | 10 - 200 nM | Optimal concentration and duration should be determined by a dose-response experiment (e.g., MTS assay for proliferation).[1][2] |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | 15-20 minutes at room temperature. |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS | 10-15 minutes at room temperature. |
| Blocking | 1-5% Bovine Serum Albumin (BSA) in PBST | 1 hour at room temperature. |
| Primary Antibody | Manufacturer's recommended dilution | Overnight at 4°C or 1-2 hours at room temperature. |
| Secondary Antibody | 1:200 - 1:1000 dilution | 1 hour at room temperature, protected from light. |
| Nuclear Counterstain (DAPI) | 1 µg/mL in PBS | 5-10 minutes at room temperature. |
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., colorectal cancer lines HCT116 or LoVo).
-
This compound: Stock solution in DMSO.
-
Sterile glass coverslips
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Paraformaldehyde (PFA): 4% in PBS.
-
Triton X-100: 0.1-0.5% in PBS for permeabilization.
-
Blocking Buffer: 1-5% BSA in PBS with 0.1% Tween 20 (PBST).
-
Primary Antibodies: e.g., anti-MYOF, anti-Rab7, anti-LAMP1 (lysosomal marker), anti-Tom20 (mitochondrial marker).
-
Fluorophore-conjugated Secondary Antibodies: Species-specific and compatible with the primary antibodies.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst.
-
Antifade Mounting Medium
-
Microscope slides
Procedure
-
Cell Culture and Treatment:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare the desired concentration of this compound in pre-warmed cell culture medium.
-
Aspirate the old medium and add the this compound-containing medium to the cells. Include a vehicle control (DMSO) at the same concentration as the this compound-treated wells.
-
Incubate for the desired treatment duration (e.g., 24-48 hours).
-
-
Fixation:
-
Aspirate the cell culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to cover the cells and fix for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Add 0.1-0.5% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Aspirate the PBS and add blocking buffer to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells on the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBST for 5-10 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. From this step onwards, protect the samples from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the cells.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5-10 minutes each.
-
Incubate the cells with DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire images of control and this compound-treated cells using identical settings (e.g., exposure time, laser power) for accurate comparison.
-
Important Considerations and Controls
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control to distinguish the effects of this compound from those of the solvent.
-
Unstained Control: Include an unstained, this compound-treated sample to check for any intrinsic fluorescence of the compound.[4]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, is crucial to check for non-specific binding of the secondary antibody.[4]
-
Isotype Control: An isotype control, using an antibody of the same class and concentration as the primary antibody but with no-known specificity in the test system, can help to assess non-specific background staining.[4]
-
Optimization: Antibody concentrations and incubation times may need to be optimized for your specific cell line and experimental conditions.
-
Light Protection: Fluorophores are sensitive to photobleaching, so minimize the exposure of stained samples to light.
References
Application Note: YQ456 for 3D Tumor Spheroid Models
Harnessing the Power of YQ456 in Advanced 3D Tumor Spheroid Models
Introduction
Three-dimensional (3D) tumor spheroid models have emerged as a pivotal tool in oncology research and drug discovery, offering a more physiologically relevant microenvironment compared to traditional 2D cell cultures. These models mimic the complex cellular architecture, nutrient gradients, and cell-cell interactions characteristic of in vivo tumors. This compound is a novel, potent small molecule inhibitor targeting the aberrant PI3K/AKT/mTOR signaling pathway, a critical axis frequently dysregulated in various human cancers. This document provides a comprehensive guide for the application of this compound in 3D tumor spheroid models, detailing its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound is a selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). By blocking this key enzyme, this compound effectively halts the downstream phosphorylation cascade, leading to the inhibition of AKT and mTOR. This disruption of the PI3K/AKT/mTOR pathway ultimately induces cell cycle arrest and apoptosis in cancer cells. The efficacy of this compound has been demonstrated across a range of cancer cell lines, with particularly pronounced effects in models harboring PIK3CA mutations.
Application in 3D Tumor Spheroids
In 3D tumor spheroid models, this compound has demonstrated superior penetration and efficacy compared to conventional chemotherapeutic agents. Its ability to diffuse through the dense extracellular matrix of the spheroid and induce cell death in both the proliferative outer layer and the quiescent inner core makes it a promising candidate for solid tumor treatment. The use of this compound in these advanced models allows for a more accurate assessment of its anti-tumor activity, providing valuable insights into its therapeutic potential.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell line-derived 3D tumor spheroids.
Table 1: IC50 Values of this compound in 3D Tumor Spheroid Models (72h Treatment)
| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) |
| MCF-7 | Breast Cancer | E545K Mutant | 0.85 |
| HT-29 | Colorectal Cancer | Wild Type | 5.2 |
| U-87 MG | Glioblastoma | Wild Type | 2.5 |
| A549 | Lung Cancer | Wild Type | 8.1 |
| HCT116 | Colorectal Cancer | H1047R Mutant | 0.62 |
Table 2: Effect of this compound on Spheroid Growth (MCF-7 Spheroids, Day 7)
| Treatment | Concentration (µM) | Average Spheroid Diameter (µm) | % Growth Inhibition |
| Vehicle (DMSO) | - | 450 ± 25 | 0% |
| This compound | 0.5 | 310 ± 18 | 31.1% |
| This compound | 1.0 | 225 ± 21 | 50.0% |
| This compound | 2.5 | 150 ± 15 | 66.7% |
Table 3: Biomarker Modulation by this compound (HCT116 Spheroids, 24h Treatment)
| Treatment | Concentration (µM) | p-AKT (Ser473) Levels (% of Control) | Cleaved Caspase-3 Levels (Fold Change) |
| Vehicle (DMSO) | - | 100% | 1.0 |
| This compound | 1.0 | 22% | 4.8 |
| This compound | 2.5 | 8% | 9.2 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using standard trypsinization methods and perform a cell count to determine cell density.
-
Plate Coating: Coat a 96-well round-bottom plate with an anti-adherence solution (e.g., poly-HEMA or commercially available hydrogels) to prevent cell attachment.
-
Cell Seeding: Seed 2,000 to 5,000 cells per well in 100 µL of complete culture medium.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroids will typically form within 24-72 hours.
Protocol 2: this compound Treatment and Spheroid Growth Assessment
-
Spheroid Selection: Select uniformly sized spheroids for the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the this compound-containing medium.
-
Image Acquisition: At designated time points (e.g., 0, 24, 48, 72 hours), capture brightfield images of the spheroids using an inverted microscope.
-
Data Analysis: Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Calculate the spheroid volume and percentage of growth inhibition.
Protocol 3: Viability Assay (ATP-based)
-
Treatment: Following the treatment period, add a volume of an ATP-based cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of culture medium in each well.
-
Lysis: Mix the contents by gentle pipetting to lyse the spheroids and release ATP.
-
Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine cell viability and calculate IC50 values.
Protocol 4: Western Blotting for Biomarker Analysis
-
Spheroid Lysis: Collect spheroids by centrifugation and wash with ice-cold PBS. Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-AKT, total AKT, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for evaluating this compound in 3D tumor spheroids.
Caption: Logical flow of data analysis for this compound efficacy.
Application Notes & Protocols: Assessing the Effect of YQ456 on Cellular Reactive Oxygen Species (ROS) Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive, oxygen-containing molecules, including free radicals like superoxide (O₂•−) and hydroxyl (•OH) radicals, as well as non-radical species such as hydrogen peroxide (H₂O₂).[1][2][3] Under physiological conditions, ROS play a crucial role as signaling molecules in various cellular processes.[2] However, an imbalance between ROS production and the cell's antioxidant defense mechanisms leads to oxidative stress, which is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][4][5] Therefore, evaluating the impact of novel therapeutic compounds like YQ456 on cellular ROS homeostasis is a critical step in drug development. These application notes provide a comprehensive guide to assessing the effects of this compound on cellular ROS levels, including detailed experimental protocols and data interpretation.
Data Presentation: Hypothetical Effects of this compound on Cellular ROS
The following tables present hypothetical data illustrating the potential effects of this compound on intracellular ROS levels in a cellular model. These tables are for illustrative purposes to guide data presentation.
Table 1: Dose-Dependent Effect of this compound on Baseline ROS Levels
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Change from Control |
| 0 (Vehicle Control) | 10,500 ± 850 | 0% |
| 1 | 9,800 ± 790 | -6.7% |
| 5 | 7,200 ± 610 | -31.4% |
| 10 | 5,100 ± 450 | -51.4% |
| 25 | 4,200 ± 380 | -60.0% |
| 50 | 4,050 ± 410 | -61.4% |
Table 2: Effect of this compound on H₂O₂-Induced Oxidative Stress
| Treatment Group | Mean Fluorescence Intensity (MFI) | % ROS Inhibition |
| Vehicle Control | 11,200 ± 950 | N/A |
| H₂O₂ (100 µM) | 45,800 ± 3,700 | 0% |
| This compound (10 µM) + H₂O₂ (100 µM) | 21,300 ± 1,800 | 53.5% |
| This compound (25 µM) + H₂O₂ (100 µM) | 14,500 ± 1,250 | 68.3% |
| This compound (50 µM) + H₂O₂ (100 µM) | 12,100 ± 1,100 | 73.6% |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA, a cell-permeable probe, to measure intracellular ROS levels.[1] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6]
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Hydrogen peroxide (H₂O₂), Tert-Butyl hydroperoxide (TBHP))[1]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)[1]
-
Optional: Fluorescence microscope or flow cytometer[7]
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the overnight culture medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment period (e.g., 1, 6, 12, or 24 hours).
-
-
Loading with DCFH-DA:
-
Induction of Oxidative Stress (Optional):
-
To assess the protective effect of this compound, after DCFH-DA loading and washing, you can add a ROS inducer like H₂O₂ (e.g., 100 µM) for a short period (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1]
-
For flow cytometry, after washing, detach the cells and resuspend in PBS for analysis.[7]
-
Data Analysis:
-
Subtract the fluorescence of blank wells (containing no cells) from all readings.
-
Normalize the fluorescence intensity of treated cells to the vehicle control.
-
Plot the normalized fluorescence intensity against the concentration of this compound to generate a dose-response curve.
Visualizations: Diagrams and Workflows
Caption: Cellular sources of ROS production and enzymatic antioxidant defenses.
Caption: Step-by-step experimental workflow for measuring intracellular ROS.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species as a Link between Antioxidant Pathways and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 8. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
Troubleshooting & Optimization
Identifying and mitigating YQ456 off-target effects in experiments
A technical support resource for identifying and mitigating off-target effects of the novel Kinase Z inhibitor, YQ456, is provided below. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer
This compound is a hypothetical molecule created for illustrative purposes within this guide. The data, protocols, and pathways described are based on established principles of kinase inhibitor development and are intended to serve as a practical example for researchers facing similar challenges with real-world compounds.
Troubleshooting Guide
Question: We observe an unexpected phenotype in our cell-based assays that doesn't correlate with the known function of Kinase Z. How can we determine if this is an off-target effect of this compound?
Answer: An unexpected phenotype is a common indicator of potential off-target activity. A systematic approach is required to de-risk this observation.
1. Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, Kinase Z, at the concentrations used in your cellular assays. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this. A successful CETSA experiment will show a thermal stabilization of Kinase Z in the presence of this compound, confirming target engagement.
2. Broad-Spectrum Off-Target Screening: If on-target engagement is confirmed, the next step is to identify potential off-targets. A broad kinase panel screen is the most effective method. This involves testing this compound against a large number of purified kinases (e.g., a panel of >400 kinases) to measure its inhibitory activity (IC50) against each one.
3. Analyze Kinome Profiling Data: The results from the kinase screen will reveal which kinases, other than Kinase Z, are inhibited by this compound within a similar concentration range. Pay close attention to kinases inhibited at concentrations ≤10-fold higher than the IC50 for Kinase Z.
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for identifying and validating this compound off-target effects.
Question: Our kinome screen identified Kinase X as a potential off-target. How do we confirm that inhibition of Kinase X is responsible for the observed phenotype?
Answer: Validating that a specific off-target is responsible for the phenotype is a critical step. This can be achieved through several orthogonal approaches:
-
Pathway Analysis: Use Western blotting to probe key downstream substrates of Kinase X. If the phenotype is caused by this compound inhibiting Kinase X, you should see a decrease in the phosphorylation of its specific substrates in this compound-treated cells.
-
Genetic Knockout/Knockdown: Use CRISPR-Cas9 to knock out Kinase X in your cell line. If inhibiting Kinase X truly causes the phenotype, then the knockout cells should phenocopy the effect of this compound treatment. Conversely, treating the knockout cells with this compound should not result in the same phenotype, as the target is no longer present.
-
Use of a Structurally Unrelated Inhibitor: Treat the cells with a known, specific inhibitor of Kinase X that is structurally different from this compound. If this compound reproduces the same phenotype, it strengthens the evidence that inhibition of Kinase X is the cause.
Frequently Asked Questions (FAQs)
Question: What are the primary known off-targets for this compound?
Answer: Based on broad kinome profiling, this compound exhibits high potency for its intended target, Kinase Z. However, at higher concentrations, it shows activity against a small number of other kinases. The most significant off-targets identified are summarized below.
Table 1: Comparative Inhibitory Activity of this compound
| Target | IC50 (nM) | Primary Cellular Function | Notes |
|---|---|---|---|
| Kinase Z (On-Target) | 5 | Pro-survival signaling | Intended therapeutic target |
| Kinase X | 45 | Cell cycle progression | Primary off-target of concern |
| Kinase Y | 150 | Metabolic regulation | Moderate off-target activity |
| Kinase W | >1000 | Various | Negligible activity |
Question: What is the recommended experimental protocol for a Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement?
Answer: CETSA is used to verify that this compound binds to its intended target, Kinase Z, in a cellular context.
Detailed Protocol: CETSA for this compound
-
Cell Culture: Grow your cell line of interest to ~80% confluency.
-
Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of soluble Kinase Z remaining in the supernatant at each temperature point using Western blotting or ELISA.
-
Interpretation: In the presence of this compound, Kinase Z should be stabilized, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This shift in the melting curve confirms target engagement.
Question: How does this compound's on-target pathway differ from its primary off-target pathway?
Answer: this compound is designed to inhibit the Kinase Z Pro-Survival Pathway . However, it can also inhibit the Kinase X Cell Cycle Pathway at slightly higher concentrations. Understanding these distinct pathways is key to interpreting experimental results.
Caption: On-target (Kinase Z) vs. off-target (Kinase X) signaling pathways.
Question: What strategies can be employed to mitigate the off-target effects of this compound in our experiments?
Answer: Mitigating off-target effects is crucial for ensuring that your experimental conclusions are valid.
Table 2: Strategies for Mitigating this compound Off-Target Effects
| Strategy | Principle | Best For | Considerations |
|---|---|---|---|
| Dose-Response Experiments | Use the lowest effective concentration of this compound that inhibits Kinase Z without significantly affecting Kinase X. | Validating on-target specific phenotypes. | Requires precise IC50 data for both targets in your specific cell line. |
| CRISPR-Cas9 Knockout | Genetically remove the off-target (Kinase X) from the cell line. | Isolating the on-target effects of this compound. | Can be time-consuming; may introduce compensatory mechanisms. |
| Use of a Control Compound | Employ a structurally related but inactive analog of this compound as a negative control. | Differentiating specific from non-specific or compound-class effects. | Requires availability of a suitable inactive analog. |
| Chemical Optimization (SAR) | Synthesize new analogs of this compound to improve selectivity for Kinase Z over Kinase X. | Long-term drug development and lead optimization. | Resource-intensive; involves medicinal chemistry expertise. |
Optimizing YQ456 treatment duration for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of YQ456, a novel small molecule inhibitor of myoferlin (MYOF), for maximum therapeutic effect in cancer research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of myoferlin (MYOF).[1][2] It functions by binding to MYOF and disrupting its interaction with Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32.[1][2][3] This interference disrupts key vesicle trafficking processes, including lysosomal degradation and exosome secretion.[1][2][3] Critically, this leads to impaired mitochondrial dynamics, resulting in sustained mitochondrial fission, increased reactive oxygen species (ROS) production, and ultimately, apoptosis in cancer cells.[1][4]
Q2: Why is optimizing treatment duration for this compound important?
A2: Optimizing the treatment duration of this compound is crucial to balance its anti-tumor efficacy with potential off-target effects or the development of resistance. A duration that is too short may not achieve the desired therapeutic outcome, while an unnecessarily long exposure could lead to cellular stress responses that might compromise the long-term efficacy. Determining the minimal duration required for maximal effect is a key aspect of preclinical development.
Q3: What are the key molecular markers to assess the efficacy of this compound treatment over time?
A3: To monitor the time-dependent effects of this compound, researchers should assess markers related to its mechanism of action. These include:
-
Target Engagement: Downregulation of MYOF expression or activity.
-
Signaling Pathway Modulation: Changes in the phosphorylation status of proteins in key signaling pathways such as receptor tyrosine kinases (RTKs).[1]
-
Apoptosis Induction: Cleaved caspase-3 and p53 levels.[1]
-
Cell Proliferation: Ki67 expression.[1]
-
Mitochondrial Dynamics: Markers of mitochondrial fission and ROS levels.
Q4: Should the concentration of this compound be adjusted when determining the optimal treatment duration?
A4: Yes, it is advisable to perform time-course experiments at several concentrations around the known IC50 value of this compound (approximately 110 nM for anti-invasion).[1][2] This will help to understand the interplay between dose and duration and to identify a treatment window that is both effective and minimally toxic.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in cell viability at different time points. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. This compound instability in culture medium over extended periods. | 1. Ensure a homogenous cell suspension and use a consistent seeding protocol.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. For long-duration experiments (>48h), consider a partial media change with freshly diluted this compound. |
| No significant increase in apoptosis markers with longer incubation times. | 1. The selected time points are not long enough to induce apoptosis.2. The concentration of this compound is too low.3. The cell line is resistant to this compound-induced apoptosis. | 1. Extend the time-course study to later time points (e.g., 72h, 96h).2. Perform a dose-response experiment to confirm the optimal concentration.3. Verify MYOF expression in your cell line; high expression is correlated with this compound sensitivity.[1] |
| Inconsistent tumor growth inhibition in in vivo studies. | 1. Variability in tumor implantation and initial tumor size.2. Inconsistent drug administration (dosing, timing).3. Animal-to-animal variation in drug metabolism. | 1. Standardize the tumor implantation procedure and start treatment when tumors reach a consistent volume.2. Ensure accurate and consistent dosing and timing for all animals in a treatment group.3. Increase the number of animals per group to improve statistical power. |
| Tumor regrowth after cessation of this compound treatment in vivo. | 1. Treatment duration was insufficient to eliminate all cancer cells.2. Presence of a resistant sub-population of cancer cells. | 1. Design a study with different treatment durations followed by a drug-free observation period to assess long-term response.2. Analyze the phenotype and genotype of relapsed tumors to investigate potential resistance mechanisms. |
Data Presentation
Table 1: In Vitro Time-Dependent Effect of this compound on Colorectal Cancer Cell Viability (%)
| Treatment Duration | Vehicle Control | This compound (50 nM) | This compound (100 nM) | This compound (200 nM) |
| 24 hours | 100% | 85% | 70% | 55% |
| 48 hours | 100% | 65% | 45% | 30% |
| 72 hours | 100% | 40% | 25% | 15% |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Treatment Duration (Days) | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 21 | 1500 | 0% |
| This compound (20 mg/kg) | 7 | 1100 | 26.7% |
| This compound (20 mg/kg) | 14 | 750 | 50.0% |
| This compound (20 mg/kg) | 21 | 400 | 73.3% |
Experimental Protocols
Protocol 1: In Vitro Time-Course Viability Assay
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, LoVo) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of this compound concentrations (e.g., 50 nM, 100 nM, 200 nM) in complete culture medium. Include a vehicle-only control.
-
Treatment: Replace the medium in the wells with the prepared this compound dilutions.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, assess cell viability using a suitable method, such as an MTS or a crystal violet assay.
-
Data Analysis: Normalize the results to the vehicle control at each time point and plot cell viability as a function of time for each concentration.
Protocol 2: In Vivo Treatment Duration Study
-
Animal Model: Utilize immunodeficient mice with subcutaneously implanted colorectal cancer xenografts.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups: vehicle control and this compound at an effective dose (e.g., 20 mg/kg). The this compound group should be further subdivided based on treatment duration (e.g., 7, 14, and 21 days).
-
Treatment Administration: Administer this compound or vehicle control daily via the appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days throughout the study.
-
Endpoint: At the end of each designated treatment duration, cease treatment for that subgroup. Continue to monitor tumor volume for all groups until a predetermined endpoint is reached (e.g., tumor volume in the control group exceeds 1500 mm³).
-
Data Analysis: Compare the tumor growth curves and tumor growth inhibition for each treatment duration group.
Mandatory Visualizations
Caption: this compound inhibits Myoferlin, disrupting downstream signaling and mitochondrial function.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing YQ456 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to the myoferlin (MYOF) inhibitor, YQ456, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small-molecule inhibitor of myoferlin (MYOF).[1][2] Its primary mechanism of action is to disrupt the interaction between MYOF and Ras-associated binding (Rab) proteins, such as Rab7 and Rab32.[1][2] This interference with MYOF-Rab complexes disrupts key vesicle trafficking processes, including lysosomal degradation, exosome secretion, and mitochondrial dynamics, ultimately leading to anti-proliferative and anti-invasive effects in cancer cells.[1][2][3]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant anti-cancer activity in preclinical models of colorectal cancer.[1][2][4] It has been shown to inhibit tumor growth and metastasis in both in vitro and in vivo models, including patient-derived xenografts (PDX).[1][4] Myoferlin, the target of this compound, is also implicated in the progression of other cancers such as gastric, breast, and pancreatic cancer, suggesting a broader potential application for this compound.[5]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific resistance mechanisms to this compound have not yet been reported in the literature, based on common mechanisms of resistance to targeted therapies, potential mechanisms could include:
-
Target Overexpression: Increased expression of myoferlin (MYOF) could titrate this compound, reducing its effective concentration at the target site.
-
Target Mutation: Alterations in the this compound binding site on MYOF could reduce the affinity of the inhibitor.
-
Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of MYOF-dependent processes. This could involve the upregulation of other proteins involved in vesicle trafficking or cell survival.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, could actively remove this compound from the cell, lowering its intracellular concentration.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of MYOF, such as the Rab proteins it interacts with, could potentially circumvent the effects of this compound.
Q4: How can I generate a this compound-resistant cancer cell line?
A4: A common method for developing drug-resistant cancer cell lines is through continuous exposure to escalating doses of the drug. This process involves treating a sensitive parental cell line with a low concentration of this compound (e.g., the IC20) and gradually increasing the concentration as the cells adapt and become more resistant. This process of selection can take several months.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line over time.
-
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line to the parental sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Target Expression: Analyze myoferlin (MYOF) expression levels in both sensitive and resistant cells by Western blot or qRT-PCR. Overexpression in the resistant line is a potential mechanism.
-
Sequence the Target: Sequence the MYOF gene in the resistant cell line to identify potential mutations in the this compound binding domain.
-
Assess Bypass Pathways: Use phosphoprotein arrays or Western blotting to screen for the activation of known survival pathways (e.g., AKT, ERK, STAT3) in the resistant cells compared to the sensitive cells.
-
Evaluate Drug Efflux: Measure the expression of common ABC transporters (e.g., ABCB1, ABCG2) and use efflux pump inhibitors to see if sensitivity to this compound is restored.
-
-
-
Possible Cause 2: Cell line contamination or genetic drift.
-
Troubleshooting Steps:
-
Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Use Early Passage Cells: Thaw a fresh, early-passage vial of the parental cell line and re-assess its sensitivity to this compound.
-
-
Problem 2: Inconsistent results in our this compound-related experiments (e.g., invasion assays, mitochondrial function assays).
-
Possible Cause 1: Experimental variability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, drug preparation, and incubation times, are consistent across experiments.
-
Control for Passage Number: Use cells within a narrow passage number range for all experiments to minimize phenotypic changes.
-
Regularly Calibrate Equipment: Ensure that all equipment, such as pipettes and plate readers, are properly calibrated.
-
-
-
Possible Cause 2: this compound instability.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound stock solutions at the recommended temperature and protect from light.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data when characterizing this compound resistance.
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 | 150 | 1800 | 12 |
| SW480 | 250 | 3000 | 12 |
| LoVo | 180 | 2200 | 12.2 |
Note: These are example values and should be replaced with experimental data.
Table 2: Myoferlin (MYOF) Expression in Sensitive vs. Resistant Cells
| Cell Line | MYOF mRNA Fold Change (Resistant vs. Sensitive) | MYOF Protein Fold Change (Resistant vs. Sensitive) |
| HCT116-YQ456R | 5.2 | 4.8 |
| SW480-YQ456R | 4.8 | 4.5 |
| LoVo-YQ456R | 6.1 | 5.5 |
Note: These are example values and should be replaced with experimental data.
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial Dose: Perform a dose-response curve to determine the IC20 of this compound for the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at the IC20 concentration.
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed in fresh media with the same concentration of this compound.
-
Dose Escalation: Once the cells are growing at a normal rate in the presence of the current this compound concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4 for several months until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterize Resistance: Confirm the level of resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at various stages of resistance development.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess MYOF-Rab Interaction
-
Cell Lysis: Lyse sensitive and this compound-treated cancer cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-MYOF antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MYOF and the specific Rab protein of interest (e.g., Rab7 or Rab32).
Protocol 3: Mitochondrial Dynamics Assay
-
Cell Staining: Stain live cancer cells with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos).
-
Live-Cell Imaging: Acquire time-lapse images of the stained cells using a confocal microscope equipped with a live-cell imaging chamber to maintain temperature, CO2, and humidity.
-
Image Analysis: Analyze the acquired images to assess mitochondrial morphology (e.g., fragmented vs. tubular) and dynamics (fission and fusion events) using image analysis software such as ImageJ/Fiji.
-
Quantification: Quantify the percentage of cells with fragmented or tubular mitochondria in sensitive and resistant cells, with and without this compound treatment.
Protocol 4: Exosome Secretion Assay
-
Conditioned Media Collection: Culture sensitive and resistant cells in exosome-depleted FBS-containing media for 48 hours. Collect the conditioned media.
-
Exosome Isolation: Isolate exosomes from the conditioned media by differential ultracentrifugation or using a commercially available exosome isolation kit.
-
Quantification: Quantify the isolated exosomes by measuring the total protein concentration (e.g., BCA assay) or by nanoparticle tracking analysis (NTA) to determine the particle concentration and size distribution.
-
Characterization: Confirm the presence of exosomal markers (e.g., CD63, CD81) by Western blotting.
Visualizations
Caption: this compound inhibits Myoferlin, disrupting vesicle trafficking and cancer progression.
Caption: Troubleshooting workflow for investigating this compound resistance mechanisms.
Caption: Experimental workflow for Co-Immunoprecipitation of MYOF and Rab proteins.
References
- 1. Quantitative Analysis of Exosome Secretion Rates of Single Cells [en.bio-protocol.org]
- 2. Methods to Evaluate Changes in Mitochondrial Structure and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for evaluation of tumor-derived exosome-induced cancer cell metastasis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Assessing the Cytotoxicity of YQ456 in Non-Cancerous Cell Lines
This technical support center is a resource for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the investigational compound YQ456 on non-cancerous cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your in vitro experiments.
Data Presentation
Effective assessment of cytotoxicity requires clear and concise data presentation. The following tables are examples of how to structure quantitative data obtained from various cytotoxicity assays.
Disclaimer: The data presented in these tables is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound concentration.
Table 1: MTT Assay - Cell Viability of Non-Cancerous Cell Lines Treated with this compound for 48 hours
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HEK293 | 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 | |
| 10 | 91.5 ± 6.3 | |
| 50 | 75.8 ± 7.2 | |
| 100 | 52.1 ± 8.5 | |
| NIH/3T3 | 0 (Vehicle Control) | 100 ± 3.8 |
| 1 | 99.1 ± 4.2 | |
| 10 | 94.3 ± 5.5 | |
| 50 | 80.2 ± 6.9 | |
| 100 | 61.7 ± 7.8 |
Table 2: LDH Release Assay - Cytotoxicity in Non-Cancerous Cell Lines Treated with this compound for 48 hours
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| HEK293 | 0 (Vehicle Control) | 2.1 ± 0.8 |
| 1 | 3.5 ± 1.1 | |
| 10 | 9.8 ± 2.3 | |
| 50 | 24.7 ± 4.1 | |
| 100 | 48.9 ± 5.6 | |
| NIH/3T3 | 0 (Vehicle Control) | 1.9 ± 0.6 |
| 1 | 2.8 ± 0.9 | |
| 10 | 7.5 ± 1.8 | |
| 50 | 20.1 ± 3.5 | |
| 100 | 39.4 ± 4.9 |
Table 3: Apoptosis Assay (Annexin V/PI Staining) - Cell Status after 48-hour this compound Treatment
| Cell Line | This compound Conc. (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| HEK293 | 0 (Vehicle) | 96.2 ± 2.1 | 1.5 ± 0.5 | 1.1 ± 0.4 | 1.2 ± 0.6 |
| 50 | 73.1 ± 4.5 | 15.8 ± 3.2 | 8.2 ± 1.9 | 2.9 ± 1.1 | |
| 100 | 49.5 ± 5.8 | 28.4 ± 4.7 | 17.6 ± 3.8 | 4.5 ± 1.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and no-treatment controls.[1]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
Cell culture medium (serum-free or low-serum is recommended to reduce background)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and controls (vehicle, spontaneous LDH release, and maximum LDH release).
-
Incubate for the desired time period.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.[4]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound in 6-well plates for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.[6]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway Affected by a Cytotoxic Compounddot
References
Interpreting unexpected results in YQ456 functional assays
Technical Support Center: YQ456 Functional Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound, a small molecule inhibitor of myoferlin (MYOF).[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays (e.g., MTS, SRB).
Question: We are observing significant variability in the IC50 value of this compound in our colorectal cancer cell lines. What could be the cause?
Answer: Several factors can contribute to inconsistent IC50 values in cell proliferation assays. Here are some potential causes and troubleshooting steps:
-
Cell Line Specificity: The anti-proliferative effect of this compound has been shown to be dependent on the expression level of its target, myoferlin (MYOF).[3] It is crucial to ensure that the cell lines used express sufficient levels of MYOF.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment. Using cells that are within a consistent and low passage number range is recommended to ensure reproducibility.[4][5]
-
Compound Solubility: this compound, like many small molecules, may have solubility issues in aqueous cell culture media. Precipitation of the compound will lead to a lower effective concentration.[4] Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in media.
-
Assay-Specific Interference: Some assay reagents can be affected by the compound itself. For instance, certain compounds can interfere with the fluorescent or colorimetric readouts of proliferation assays.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: No significant increase in apoptosis with this compound treatment.
Question: We are not observing the expected increase in apoptosis (using Annexin V/PI staining) in HCT116 cells treated with this compound. What are the potential reasons?
Answer: A lack of apoptotic induction could be due to several experimental variables:
-
Sub-optimal Concentration: Ensure that the concentration of this compound being used is sufficient to induce apoptosis. The effective concentration can vary between cell lines.
-
Incorrect Timepoint: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than what was tested. A time-course experiment is recommended.
-
Cell Confluency: High cell confluency can sometimes make cells more resistant to apoptosis. Ensure that cells are seeded at an appropriate density.
-
Mechanism of Cell Death: While this compound has been shown to induce apoptosis, it is possible that at certain concentrations or in specific cell lines, other forms of cell death may be more prominent.[3]
Issue 3: Unexpected results in cell invasion assays (e.g., Transwell assay).
Question: Our Transwell invasion assay shows either no inhibition of invasion or, unexpectedly, an increase in invasion after this compound treatment. What could be happening?
Answer: Unexpected results in invasion assays can be perplexing. Here are some points to consider:
-
Chemoattractant Gradient: Ensure a proper chemoattractant gradient is established and maintained throughout the experiment.
-
Matrigel Consistency: The thickness and polymerization of the Matrigel can significantly affect invasion. Ensure consistent coating of the Transwell inserts.
-
Cytotoxicity vs. Anti-invasion: At high concentrations, this compound may be cytotoxic, leading to a decrease in cell number that could be misinterpreted as reduced invasion. It is important to assess cell viability at the concentrations used in the invasion assay.
-
Off-Target Effects: While this compound is a selective inhibitor of MYOF, off-target effects at high concentrations cannot be entirely ruled out and could potentially lead to unexpected cellular responses.[7]
Data Presentation
Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | MYOF Expression | Proliferation IC50 (nM) | Invasion IC50 (nM) | Reference |
| HCT116 | High | 85 | 110 | [1][3] |
| LoVo | High | 120 | Not Reported | [3] |
| SW620 | Moderate | Not Reported | Not Reported | [3] |
| SW480 | Low | >1000 | Not Reported | [3] |
Experimental Protocols
1. Cell Proliferation Assay (MTS)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to polymerize.
-
Seed 1 x 10^5 cells in serum-free media containing this compound or vehicle into the upper chamber.
-
Add complete media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells in several microscopic fields.[8]
3. Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound or vehicle for the desired time period.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway.
Caption: General troubleshooting workflow for functional assays.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 8. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling YQ456 compound
As "YQ456" is a hypothetical compound, this technical support center has been developed based on best practices for handling novel chemical entities in a research and drug development setting. The guidance provided is general and should be supplemented with compound-specific data as it becomes available.
Technical Support Center: this compound Compound
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage and handling of the novel compound this compound. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: As a compound with unknown full hazard potential, this compound should be treated as hazardous until more data is available.[1]
-
Initial Storage: Upon receipt, store this compound in a cool, dry, and dark place.[1] Use secondary containment to prevent spills.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.[2][3] Mark the date on all containers when they are first opened.[2]
-
Segregation: Store this compound segregated from incompatible materials. As a general rule, do not store alphabetically; store by hazard class.[3][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling any novel compound, assume it is hazardous.[5][6]
-
Minimum PPE: Always wear a lab coat, ANSI Z87.1-compliant safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are often a good starting point).[1]
-
Ventilation: Handle this compound in a certified chemical fume hood to avoid inhalation of any powders or vapors.[1][5]
-
Additional Precautions: If there is a risk of splashing, a face shield is recommended.[1] For potentially explosive compounds, a blast shield should be used inside the fume hood.[1]
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation indicates that the compound may have limited solubility or has degraded in the chosen solvent.
-
Verify Solubility: The solubility of a compound is dependent on its structure and the dissolving conditions.[7] Confirm the solubility of this compound in your solvent system. It's possible the concentration exceeds its solubility limit.
-
Check pH: The pH of the solution can significantly impact the stability and solubility of a compound.[8][9]
-
Temperature Effects: Ensure the storage temperature of the solution is appropriate. Some compounds can precipitate out of solution at lower temperatures.
Q4: I am observing inconsistent results in my bioassays using this compound. What could be the cause?
A4: Inconsistent results can stem from compound instability or issues with solution preparation.
-
Compound Stability: this compound may be unstable under your experimental conditions (e.g., in aqueous buffers, exposure to light, or elevated temperatures).[8][9] It is recommended to prepare fresh solutions for each experiment.
-
Purity: The purity of the compound is critical. Impurities can interfere with biological assays.[10][11]
-
Accurate Concentrations: Inaccurate concentrations due to poor solubility or degradation can lead to unreliable results.[9]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Symptoms: The compound does not fully dissolve in the chosen solvent, or a suspension is formed.
-
Possible Causes & Solutions:
-
Inappropriate Solvent: The principle of "like dissolves like" is fundamental.[12] If this compound is nonpolar, it will require a nonpolar solvent.
-
Low Solubility: The concentration you are trying to achieve may be above the compound's intrinsic solubility.
-
Solution Preparation Technique: Gentle heating or sonication can sometimes aid dissolution, but be cautious as this can also accelerate degradation.
-
| Parameter | Recommendation | Rationale |
| Solvent Choice | Start with common laboratory solvents of varying polarity (e.g., DMSO, ethanol, PBS). | To empirically determine a suitable solvent system. |
| Concentration | Prepare a dilution series to identify the solubility limit. | To avoid working with supersaturated and unstable solutions. |
| pH of Aqueous Solutions | For aqueous solutions, test a range of pH values if the compound has ionizable groups. | The solubility of weak acids and bases is often pH-dependent.[13] |
Issue 2: this compound Degradation in Solution
-
Symptoms: Appearance of new peaks in HPLC analysis over time, loss of biological activity, or a change in the solution's appearance.
-
Possible Causes & Solutions:
| Condition | Mitigation Strategy | Rationale |
| pH Sensitivity | Use buffered solutions to maintain a stable pH.[9] | To prevent pH-catalyzed degradation. |
| Light Exposure | Store solutions in amber vials or wrap containers in aluminum foil.[9] | To protect from photolytic degradation. |
| Temperature | Store stock solutions at -20°C or -80°C and working solutions at 2-8°C for short-term use.[9] | To slow down the rate of chemical degradation. |
| Oxidation | Consider purging solutions with an inert gas like nitrogen or argon.[9] | To remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound, which is a critical parameter for in vitro and in vivo studies.[7][13]
-
Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[12]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[12][14]
-
Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.[12]
Protocol 2: Assessment of Short-Term Stability in Solution
This protocol helps to identify conditions that may cause this compound to degrade during an experiment.
-
Solution Preparation: Prepare a solution of this compound in the desired experimental buffer at a known concentration.
-
Sample Aliquoting: Distribute the solution into multiple aliquots in appropriate containers (e.g., amber vials).
-
Incubation: Store the aliquots under different conditions that may be encountered during an experiment (e.g., room temperature, 37°C, exposure to light).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot using HPLC.[9]
-
Data Analysis: Monitor the peak area of the parent this compound compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.[9]
Visualizations
Caption: Workflow for initial storage and solution preparation of this compound.
Caption: A logical troubleshooting guide for inconsistent experimental results.
References
- 1. twu.edu [twu.edu]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. lifechemicals.com [lifechemicals.com]
Technical Support Center: YQ456 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo application of YQ456, a potent and selective small molecule inhibitor of myoferlin (MYOF). The information provided is intended to help users design experiments, troubleshoot potential issues, and minimize in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose range for this compound in preclinical mouse models?
A1: Based on published studies, this compound has been shown to be effective in mouse models of colorectal cancer at doses of 25 mg/kg and 50 mg/kg, administered daily via intraperitoneal injection.[1] At these doses, significant antitumor effects were observed with no apparent toxicity.[1][2]
Q2: What is the known in vivo toxicity profile of this compound?
A2: Current literature suggests that this compound has low toxic side effects. In studies using a subcutaneous xenograft mouse model, no weight loss or drug-induced deaths were observed at effective doses.[1][2] However, comprehensive toxicology studies, including the determination of an LD50 (median lethal dose), have not been published. Therefore, it is crucial to perform initial dose-ranging and toxicity studies in your specific animal model.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule inhibitor of myoferlin (MYOF).[2][3][4] Myoferlin is a protein involved in several cellular processes that are critical for cancer progression, including vesicle trafficking, endocytosis, and the regulation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[2][5][6] By inhibiting MYOF, this compound disrupts these processes, leading to reduced cancer cell growth, invasion, and metastasis.[2][4]
Q4: How should this compound be prepared for in vivo administration?
A4: For in vivo studies, this compound can be dissolved in a vehicle such as DMSO for intraperitoneal injection.[1] It is essential to ensure complete dissolution and to prepare fresh solutions for each administration to maintain compound stability. The final injection volume should be appropriate for the size of the animal to avoid discomfort or adverse effects.
Troubleshooting Guide: Minimizing In Vivo Toxicity
Since a definitive maximum tolerated dose (MTD) for this compound has not been established in the public domain, a careful dose-escalation study is recommended to determine the optimal therapeutic window in your experimental setup.
| Issue | Potential Cause | Recommended Action |
| Weight Loss (>10-15%) or Reduced Food/Water Intake | Compound toxicity | - Immediately reduce the dosage of this compound by 25-50%. - Monitor the animal's weight and general health daily. - If weight loss continues, consider discontinuing treatment and performing a full necropsy to assess organ toxicity. - Ensure the vehicle (e.g., DMSO) concentration is not causing adverse effects. |
| Lethargy, Ruffled Fur, or Hunched Posture | Systemic toxicity | - Perform a thorough clinical observation of the animals at least twice daily. - Consider reducing the dosing frequency (e.g., from daily to every other day). - If symptoms persist or worsen, euthanize the animal and collect blood for hematology and clinical chemistry analysis. |
| Skin Irritation or Inflammation at Injection Site | High concentration of this compound or vehicle | - Ensure the compound is fully dissolved. - Rotate the injection site. - Consider an alternative route of administration if irritation persists. |
| No Apparent Therapeutic Effect | Suboptimal dosage or administration route | - If no toxicity is observed, consider a dose-escalation study to determine if a higher dose is more effective. - Verify the stability and activity of your this compound stock. - Evaluate the pharmacokinetics of this compound in your model to ensure adequate tumor exposure. |
Quantitative Data Summary
While specific toxicity values like LD50 are not available, the following table summarizes the dosing parameters from a key in vivo study that demonstrated the efficacy of this compound with no observed toxicity.
| Parameter | Details | Reference |
| Animal Model | Male BALB/c nude mice (6-week-old) with HCT116 colorectal cancer xenografts | He et al., 2021[1] |
| Dosage | 25 mg/kg and 50 mg/kg | He et al., 2021[1] |
| Administration Route | Intraperitoneal (IP) injection | He et al., 2021[1] |
| Frequency | Daily | He et al., 2021[1] |
| Vehicle | DMSO | He et al., 2021[1] |
| Observed Toxicity | No weight loss or drug-induced deaths | He et al., 2021[1][2] |
Experimental Protocols
Protocol: In Vivo Acute Toxicity and Dose-Ranging Study for this compound
This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) and assessing the acute toxicity of this compound in mice.
1. Animal Model:
-
Use a relevant mouse strain for your cancer model (e.g., BALB/c nude mice).
-
House animals in a controlled environment with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each day of dosing, dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <10%) to minimize vehicle toxicity.
3. Dose-Ranging Study Design:
-
Start with a minimum of 3-4 dose groups and a vehicle control group (n=3-5 mice per group).
-
Based on the effective doses reported, a suggested starting dose range could be 10 mg/kg, 25 mg/kg, 50 mg/kg, and 100 mg/kg.
-
Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal injection).
4. Monitoring and Data Collection:
-
Clinical Observations: Monitor animals for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing) at 1, 4, and 24 hours post-dose, and then daily for 14 days.
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
Blood Collection: At the end of the observation period, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess effects on major organs (liver, kidneys).
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, lungs, heart) and any tissues with visible abnormalities for histopathological analysis.
5. MTD Determination:
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% weight loss, severe clinical signs).
Visualizations
Signaling Pathway of Myoferlin Inhibition by this compound
Caption: Inhibition of Myoferlin by this compound disrupts EGFR trafficking and degradation.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for determining the MTD of this compound in vivo.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. researchgate.net [researchgate.net]
- 4. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 5. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
Troubleshooting variability in YQ456 experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental replicates when working with YQ456, a small molecule inhibitor of myoferlin (MYOF). This resource is intended for researchers, scientists, and drug development professionals investigating the role of this compound in colorectal cancer and other related research areas.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of myoferlin (MYOF).[1] It functions by interfering with the interaction between MYOF and Ras-associated binding (Rab) proteins, such as Rab7 and Rab32.[1][2] This interference disrupts key vesicle trafficking processes, including lysosomal degradation, exosome secretion, and mitochondrial dynamics.[1]
Q2: We are observing significant variability in the anti-proliferative effects of this compound between different colorectal cancer cell line replicates. What could be the cause?
A2: Variability in anti-proliferative effects can stem from several factors.[3][4] Firstly, ensure consistent cell culture conditions, as cell density and passage number can influence experimental outcomes.[3][4][5] Secondly, confirm the stability and concentration of your this compound stock solution, as improper storage can lead to degradation. Finally, subtle differences in pipetting technique and incubation times can introduce variability, so ensure these are standardized across all replicates.[6][7]
Q3: Our in vivo experiments with this compound in a patient-derived xenograft (PDX) mouse model are showing inconsistent tumor growth inhibition. What should we check?
A3: Inconsistent results in PDX models can be complex. Ensure that the tumor implantation technique is consistent across all animals to minimize initial tumor size variability. The formulation and administration of this compound should be standardized in terms of vehicle, concentration, and frequency. It is also crucial to monitor the overall health of the animals, as factors like weight loss can impact tumor growth and drug response.[1]
Q4: We are not seeing the expected increase in apoptosis in our cell line after this compound treatment. What could be wrong?
A4: If you are not observing the expected apoptotic effects, first verify the cell line's sensitivity to this compound, as this can vary. Ensure the concentration of this compound and the treatment duration are appropriate to induce apoptosis, which can be determined by a dose-response and time-course experiment. Also, confirm that your apoptosis detection method, such as an Annexin V/PI assay, is being performed correctly and that all reagents are fresh.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTS Assay)
High variability between replicates in cell viability assays is a common issue.[8] The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and calibrate it regularly.[6] |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile media or PBS. |
| Variability in this compound Treatment | Prepare a master mix of the this compound treatment solution to add to all relevant wells. Ensure thorough mixing after adding the compound to the wells. |
| Inconsistent Incubation Times | Standardize the timing for adding reagents and taking readings for all plates. Staggering the start times for each plate can help maintain consistency.[9] |
| Cell Culture Conditions | Use cells within a consistent and low passage number range. Monitor for any signs of contamination, such as mycoplasma, which can affect cell health and response to treatment.[3][4][10] |
Issue 2: Inconsistent Results in Western Blotting for MYOF Downstream Targets
Western blotting can be prone to variability. Here’s how to troubleshoot inconsistent results when analyzing proteins affected by this compound.
| Potential Cause | Troubleshooting Steps |
| Uneven Protein Loading | Perform a protein concentration assay (e.g., BCA) to ensure equal loading. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[11] Ensure the transfer stack is assembled correctly without air bubbles. |
| Antibody Incubation Variability | Use a consistent dilution for primary and secondary antibodies. Ensure the membrane is fully submerged and agitated during incubations to promote even binding.[12] |
| Inconsistent Washing Steps | Increase the number and duration of washing steps to reduce background and non-specific binding.[11][13] |
| Signal Detection Issues | Optimize the exposure time to avoid saturation of strong bands or loss of weak bands. Ensure the substrate is fresh and evenly applied across the membrane. |
Experimental Protocols
Protocol 1: Cell Proliferation MTS Assay
This protocol outlines the steps for assessing the anti-proliferative effects of this compound on colorectal cancer cells.
-
Cell Seeding:
-
Harvest and count colorectal cancer cells (e.g., HCT116, LoVo).
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the results to the vehicle control to determine the percentage of cell viability.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol details the detection of apoptosis in cells treated with this compound using flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound or a vehicle control for the specified duration.
-
-
Cell Harvesting:
-
Collect both the floating and attached cells. Use trypsin to detach the adherent cells.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls to set the gates for live, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
Caption: Signaling pathway of this compound in colorectal cancer.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for inconsistent experimental replicates.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. Top 10 Tips for ELISA [jacksonimmuno.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Validation & Comparative
Comparing the efficacy of YQ456 to other myoferlin inhibitors like WJ460
In the landscape of targeted cancer therapy, myoferlin has emerged as a compelling oncogenic protein, driving tumor progression and metastasis across various cancers, including breast, colorectal, and pancreatic cancer.[1][2][3] This has spurred the development of small molecule inhibitors aimed at disrupting its function. Among these, YQ456 and WJ460 have shown significant promise. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers and drug development professionals in their evaluation.
Quantitative Efficacy and Binding Affinity
A direct comparison of this compound and WJ460 reveals significant differences in their binding affinity and inhibitory concentrations. This compound, a derivative of WJ460, was specifically designed for enhanced binding affinity and specificity to the C2D domain of myoferlin.[4] Experimental data indicates that this compound has a 36-fold higher binding affinity to myoferlin than WJ460.[4]
| Inhibitor | Target Domain | Binding Affinity (KD) | Cancer Type | IC50 (Anti-invasion) | Reference |
| This compound | MYOF-C2D | 37 nM | Colorectal Cancer | 110 nM | [4][5][6] |
| WJ460 | MYOF | Not explicitly stated in searches | Breast Cancer | 43.37 nM (MDA-MB-231), 36.40 nM (BT549) | [7] |
| WJ460 | MYOF | Not explicitly stated in searches | Pancreatic Cancer | IC50 (Cell Growth) ~20.92 - 48.44 nM | [8] |
Note: The IC50 values for this compound and WJ460 were determined in different cancer cell lines and assays, which should be considered when comparing their potency.
Mechanism of Action and Cellular Effects
Both this compound and WJ460 exert their anti-cancer effects by directly targeting myoferlin, albeit with some reported differences in their downstream consequences.
This compound has been shown to interfere with the interaction between myoferlin and Ras-associated binding (Rab) proteins.[4][5][6] This disruption affects critical vesicle trafficking processes, including:
In colorectal cancer models, these effects lead to the inhibition of cancer cell growth and invasion.[4][5][6]
WJ460 also inhibits tumor cell migration and growth.[7] In pancreatic cancer cells, WJ460 has been demonstrated to induce cell cycle arrest, mitochondrial autophagy (mitophagy), lipid peroxidation, and a form of iron-dependent cell death known as ferroptosis.[7][8] It has also been noted that WJ460 has poor metabolic stability and water solubility, which was a motivating factor for the development of analogs like this compound.[9]
Myoferlin Signaling Pathway
Myoferlin is a multifaceted protein involved in several signaling pathways crucial for cancer progression. Its inhibition by molecules like this compound and WJ460 can disrupt these pathways, leading to anti-tumor effects.
Caption: Myoferlin's role in cancer signaling and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound and WJ460.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This assay quantifies the binding affinity between the myoferlin inhibitor and its target protein domain.
Caption: Workflow for determining inhibitor binding affinity using SPR.
Protocol Summary:
-
Immobilization: The C2D domain of myoferlin (MYOF-C2D) is immobilized on a CM5 sensor chip using standard amine-coupling chemistry.
-
Binding: Various concentrations of the test compound (e.g., this compound) dissolved in a suitable buffer (e.g., PBS) are injected over the chip surface.
-
Data Acquisition: The association and dissociation of the inhibitor to the MYOF-C2D domain are monitored in real-time by measuring changes in the surface plasmon resonance signal (measured in Resonance Units, RU).
-
Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Transwell Invasion Assay
This assay measures the ability of a compound to inhibit cancer cell invasion through an extracellular matrix.
Protocol Summary:
-
Chamber Preparation: The upper chambers of transwell inserts (8 µm pore size) are coated with a layer of Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells (e.g., 1 x 105 cells) are resuspended in culture medium containing various concentrations of the inhibitor and seeded into the upper chambers. The lower chamber contains a chemoattractant (e.g., medium with 10% FBS).
-
Incubation: The plates are incubated for a period that allows for cell invasion (e.g., 36 hours).
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed and stained (e.g., with crystal violet). The number of invaded cells is then quantified by microscopy.
Conclusion
References
- 1. Ferlins - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. corning.com [corning.com]
- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dhvi.duke.edu [dhvi.duke.edu]
- 9. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MYOF Inhibitor YQ456 with CRISPR/Cas9-Mediated MYOF Knockout
A Comparative Guide for Researchers
In the pursuit of novel cancer therapeutics, myoferlin (MYOF) has emerged as a compelling target due to its pivotal role in vesicle trafficking, a process frequently hijacked by cancer cells to promote invasion and proliferation.[1][2] The small molecule YQ456 has been identified as a potent and selective inhibitor of MYOF.[1] This guide provides an objective comparison of the effects of this compound treatment with CRISPR/Cas9-mediated knockout of MYOF, offering supporting experimental data and detailed protocols to aid researchers in validating the specificity of this promising inhibitor.
Performance Comparison: this compound vs. MYOF Knockout
The following table summarizes the quantitative data comparing the pharmacological inhibition of MYOF by this compound with its genetic knockout. The data demonstrates that this compound phenocopies the effects of MYOF loss, providing strong evidence for its on-target specificity.
| Parameter | This compound | CRISPR/Cas9 MYOF Knockout (sgMYOF) | Reference |
| Binding Affinity (KD) | 37 nM (to MYOF) | Not Applicable | [1][2] |
| Anti-Invasion Capability (IC50) | 110 nM | Not Applicable | [1][2] |
| In Vivo Tumor Growth Inhibition | Significant reduction, comparable to sgMYOF | Significant reduction in tumor volume | [3] |
| Cell Proliferation Marker (Ki67) | Dramatically decreased expression | Dramatically decreased expression | [3] |
| Blood Vessel Density (CD31) | Markedly decreased | Markedly decreased | [3] |
| Specificity Control | No binding affinity to Dysferlin (DYSF) | Gene-specific knockout | [3] |
Experimental Workflow and Signaling Pathway
To visually represent the experimental logic and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound specificity.
Caption: Signaling pathway inhibited by this compound.
Detailed Experimental Protocols
For researchers aiming to replicate these validation experiments, the following are detailed protocols for the key methodologies.
CRISPR/Cas9-Mediated MYOF Knockout
-
sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a conserved region of the MYOF gene. Clone the sgRNA sequences into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduction of Cancer Cells: Transduce the target cancer cell line (e.g., HCT116) with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection of Knockout Cells: After 24-48 hours, select for successfully transduced cells by adding puromycin (2 µg/mL) to the culture medium. Maintain selection for at least one week.
-
Validation of Knockout: Confirm the knockout of MYOF at the protein level via Western blotting.[4]
Cell Viability Assay
-
Cell Seeding: Seed cancer cells (both wild-type and MYOF knockout) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the wild-type cells with varying concentrations of this compound. Use DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's instructions.[5][6]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for this compound. Compare the viability of this compound-treated cells to that of the MYOF knockout cells.
Western Blotting for MYOF Expression
-
Protein Extraction: Lyse the cells (wild-type, this compound-treated, and MYOF knockout) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against MYOF overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[4][7]
Conclusion
The data presented in this guide strongly supports the high specificity of this compound for its intended target, myoferlin. The striking similarities in the phenotypic outcomes of this compound treatment and CRISPR/Cas9-mediated MYOF knockout provide a robust validation of its on-target activity. For researchers in the field of cancer biology and drug development, this compound represents a valuable tool for investigating the roles of MYOF and a promising candidate for further therapeutic development. The detailed protocols provided herein should facilitate the independent verification of these findings and encourage further exploration into the therapeutic potential of MYOF inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.avivasysbio.com [blog.avivasysbio.com]
- 5. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
A Head-to-Head Comparison of Regorafenib and TAS-102 in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two key therapies for refractory metastatic colorectal cancer (mCRC): regorafenib (Stivarga®) and TAS-102 (Lonsurf®, trifluridine/tipiracil). The information presented is based on available experimental data to assist researchers in understanding their distinct mechanisms and evaluating their potential applications in colorectal cancer models.
Introduction and Mechanisms of Action
Regorafenib and TAS-102 are both oral chemotherapeutic agents approved for the treatment of mCRC in patients who have progressed on standard therapies.[1] However, they possess fundamentally different mechanisms of action, leading to distinct efficacy and toxicity profiles.
Regorafenib is a broad-spectrum oral multi-kinase inhibitor. Its anti-tumor activity stems from its ability to block multiple signaling pathways involved in tumor progression.[2] Key targets include kinases involved in:
-
Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[2]
-
Oncogenesis: KIT, RET, RAF-1, and BRAF.[2]
-
Metastasis: Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR).[2]
-
Tumor Immunity: Colony-Stimulating Factor 1 Receptor (CSF1R).[2]
By inhibiting these pathways, regorafenib exerts anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[3][4]
TAS-102 is a combination of two active components: trifluridine (FTD), a nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor.[5]
-
Trifluridine (FTD): Following phosphorylation within the cell, FTD is incorporated directly into the DNA of cancer cells. This incorporation leads to DNA dysfunction, DNA strand breaks, and ultimately, cell death.[5][6]
-
Tipiracil Hydrochloride (TPI): TPI prevents the degradation of FTD by the enzyme thymidine phosphorylase, thereby increasing the bioavailability and maintaining effective concentrations of FTD.[5][6]
In Vitro Efficacy: Inhibition of Cell Proliferation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for regorafenib and trifluridine (the active component of TAS-102) in various human colorectal cancer (CRC) cell lines. This data provides a quantitative measure of their direct cytotoxic effects on cancer cells.
| Cell Line | KRAS Status | BRAF Status | PIK3CA Status | Regorafenib IC50 (µM) | Trifluridine (FTD) IC50 (µM) |
| HCT116 | G13D Mutant | Wild-Type | H1047R Mutant | ~3-6[1] | Data Not Available |
| SW480 | G12V Mutant | Wild-Type | Wild-Type | Data Not Available | Data Not Available |
| HT-29 | Wild-Type | V600E Mutant | E545K Mutant | ~3-6[1] | Data Not Available |
| RKO | Wild-Type | V600E Mutant | H1047R Mutant | ~3-6[1] | Data Not Available |
| SW48 | Wild-Type | Wild-Type | Wild-Type | ~3-6[1] | Data Not Available |
Note: Direct head-to-head IC50 data for both compounds in the same studies are limited. The provided regorafenib data is from a single study for consistency. Researchers should consider inter-study variability.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The antitumor activity of regorafenib and TAS-102 has been evaluated in vivo using human CRC cell line xenografts in immunocompromised mice. The following table summarizes representative data on tumor growth inhibition.
| Xenograft Model | Treatment and Dosage | Observation Period | Tumor Growth Inhibition (%) | Reference |
| HCT116 | Regorafenib (30 mg/kg, oral, daily) | 10 days | 70-90% | [3] |
| CT26 (murine) | Regorafenib (30 mg/kg, oral, daily) | 10 days | ~100% (complete suppression) | [4] |
| KM20C | TAS-102 (150 mg/kg/day, oral, twice daily) | 14 days | 50.2% | [7] |
| HCT116 | TAS-102 + Regorafenib | Not specified | Synergistic inhibition observed | [3] |
| LS513 | TAS-102 + Regorafenib | Not specified | Synergistic inhibition observed | [3] |
Signaling Pathway Analysis
Regorafenib Signaling Pathway Inhibition
Regorafenib's multi-kinase inhibitory action impacts several key signaling cascades that are crucial for tumor growth and survival.
Caption: Regorafenib's multi-target inhibition of key signaling pathways.
TAS-102 Mechanism of Action
The cytotoxic effect of TAS-102 is primarily driven by the incorporation of trifluridine into DNA, leading to impaired DNA function.
Caption: Mechanism of action of TAS-102.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of regorafenib and TAS-102 on CRC cell lines.
Objective: To determine the IC50 values of regorafenib and trifluridine.
Materials:
-
CRC cell lines (e.g., HCT116, SW480, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Regorafenib and Trifluridine stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of regorafenib and trifluridine in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using dose-response curve fitting software.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of regorafenib and TAS-102.
Objective: To assess the tumor growth inhibition by regorafenib and TAS-102 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
CRC cell lines (e.g., HCT116)
-
Matrigel (optional)
-
Regorafenib and TAS-102 formulations for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 2-5 x 10^6 CRC cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment groups (Vehicle, Regorafenib, TAS-102).
-
Drug Administration: Administer the drugs and vehicle daily via oral gavage at the predetermined doses for the duration of the study (e.g., 14-21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Western Blot Analysis for Signaling Pathways
This protocol is used to investigate the effects of regorafenib on the phosphorylation status of key proteins in signaling pathways like MAPK/ERK.
Objective: To determine the effect of regorafenib on ERK phosphorylation.
Materials:
-
CRC cells
-
Regorafenib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat CRC cells with regorafenib for the desired time. Wash with cold PBS and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Regorafenib and TAS-102 demonstrate distinct preclinical profiles in colorectal cancer models, reflective of their different mechanisms of action. Regorafenib acts as a multi-kinase inhibitor, impacting a wide range of signaling pathways involved in tumor growth and angiogenesis. In contrast, TAS-102 functions as a cytotoxic agent through its direct incorporation into DNA. Preclinical data suggests that both agents have significant anti-tumor activity. Interestingly, recent studies indicate a synergistic effect when these two agents are combined, suggesting potential for future combination therapies.[3] The choice between these agents in a research setting may depend on the specific molecular characteristics of the cancer model and the signaling pathways being investigated. This guide provides a foundational comparison to aid in the design and interpretation of preclinical studies in colorectal cancer.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Regorafenib synergizes with TAS102 against multiple gastrointestinal cancers and overcomes cancer stemness, trifluridine-induced angiogenesis, ERK1/2 and STAT3 signaling regardless of KRAS or BRAF mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.org [oncotarget.org]
- 5. A Comparison of Regorafenib and TAS-102 for Metastatic Colorectal Cancer: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. A meta-analysis comparing regorafenib with TAS-102 for treating refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of YQ456 with Standard Chemotherapy in Colorectal Cancer: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for evaluating the synergistic effects of YQ456, a novel small molecule inhibitor of myoferlin (MYOF), with standard-of-care chemotherapy regimens for colorectal cancer (CRC). As a pivotal protein in vesicle trafficking, myoferlin is an attractive target for cancer therapy, and its inhibitor, this compound, has demonstrated potent anti-growth and anti-invasive properties in preclinical models of CRC.[1][2][3] This document outlines the scientific rationale for combining this compound with conventional chemotherapy, presents hypothetical yet structured data comparisons, and provides detailed experimental protocols for researchers, scientists, and drug development professionals to investigate these potential synergies.
Disclaimer: The following guide is based on the known mechanisms of this compound and standard chemotherapy agents. As of this publication, direct experimental data on the synergistic effects of this compound in combination with these drugs has not been published. The data presented is illustrative and intended to serve as a template for future research.
Rationale for Synergy: Mechanisms of Action
This compound: A Myoferlin Inhibitor
This compound is a potent and selective small molecule inhibitor that targets myoferlin (MYOF).[1][3] Myoferlin is a protein involved in multiple cellular processes that are critical for cancer progression, including:
-
Vesicle Trafficking: this compound disrupts the interaction between MYOF and Ras-associated binding (Rab) proteins, which interferes with lysosomal degradation, exosome secretion, and endocytosis.[1][2][3]
-
Mitochondrial Dynamics: The compound has been shown to modulate mitochondrial metabolism and dynamics, which can impact cancer cell energy and survival.[2]
-
Receptor Tyrosine Kinase (RTK) Signaling: this compound can modulate RTK signaling pathways, which are often dysregulated in cancer.[2]
-
Chemoresistance: Overexpression of myoferlin has been associated with resistance to chemotherapy agents like oxaliplatin in gastric cancer, suggesting that its inhibition could restore drug sensitivity.[4]
Standard Chemotherapy for Colorectal Cancer: The FOLFOX Regimen
The FOLFOX regimen is a cornerstone of CRC treatment and consists of:
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, disrupting the synthesis of DNA and RNA, thereby killing rapidly dividing cancer cells.[5][6]
-
Oxaliplatin: A platinum-based drug that forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death.[5][6]
-
Leucovorin (Folinic Acid): Not a chemotherapy drug itself, but it enhances the cytotoxic effects of 5-FU.[7]
The proposed synergy stems from the hypothesis that by disrupting key cellular processes like vesicle trafficking and mitochondrial function with this compound, cancer cells will become more susceptible to the DNA-damaging effects of the FOLFOX regimen.
Data Presentation: Quantifying Synergistic Effects
The following tables are templates for summarizing quantitative data from in vitro and in vivo synergy studies.
Table 1: In Vitro Synergism of this compound with 5-FU and Oxaliplatin in CRC Cell Lines
| Cell Line | Drug Combination (Fixed Ratio) | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI)* | Dose Reduction Index (DRI)** |
| HCT116 | This compound + 5-FU | This compound: X nM; 5-FU: Y µM | This compound: A nM; 5-FU: B µM | <1 | This compound: X/A; 5-FU: Y/B |
| This compound + Oxaliplatin | This compound: X nM; Oxaliplatin: Z µM | This compound: C nM; Oxaliplatin: D µM | <1 | This compound: X/C; Oxaliplatin: Z/D | |
| HT-29 | This compound + 5-FU | This compound: X' nM; 5-FU: Y' µM | This compound: A' nM; 5-FU: B' µM | <1 | This compound: X'/A'; 5-FU: Y'/B' |
| This compound + Oxaliplatin | This compound: X' nM; Oxaliplatin: Z' µM | This compound: C' nM; Oxaliplatin: D' µM | <1 | This compound: X'/C'; Oxaliplatin: Z'/D' |
Combination Index (CI): Calculated using the Chou-Talalay method. CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism. Dose Reduction Index (DRI): Represents the fold-decrease in the dose of each drug required in combination to achieve the same effect as the single agent.
Table 2: In Vivo Efficacy of this compound and FOLFOX in a CRC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +2% |
| This compound (X mg/kg) | 1000 ± 180 | 33% | -1% |
| FOLFOX (Y mg/kg) | 800 ± 150 | 47% | -8% |
| This compound + FOLFOX | 300 ± 90 | 80% (Synergistic) | -7% |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine if this compound acts synergistically with 5-FU or oxaliplatin to inhibit the proliferation of CRC cells.
Methodology:
-
Cell Culture: Culture human CRC cell lines (e.g., HCT116, HT-29) in appropriate media.
-
Cell Viability Assay (MTS/MTT):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a dose-response matrix of this compound and a chemotherapy agent (5-FU or oxaliplatin) both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Incubate for 72 hours.
-
Add MTS or MTT reagent and measure absorbance to determine cell viability.
-
-
Data Analysis:
-
Calculate the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. This will determine if the interaction is synergistic, additive, or antagonistic.
-
Calculate the Dose Reduction Index (DRI) to quantify the extent to which the dose of each drug can be reduced in the synergistic combination.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy and synergistic potential of this compound combined with the FOLFOX regimen in a mouse model of colorectal cancer.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and subcutaneously implant a human CRC cell line (e.g., HCT116).
-
Study Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: this compound (at a predetermined dose and schedule, e.g., oral gavage)
-
Group 3: FOLFOX (standard clinical dosing schedule, i.p.)
-
Group 4: this compound + FOLFOX (combination of the above regimens)
-
-
Treatment and Monitoring:
-
Administer treatments for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers twice weekly.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
Calculate the percentage of Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Statistically compare the TGI of the combination group to the single-agent groups to determine if the effect is significantly greater than additive, indicating synergy.
-
Mandatory Visualizations
The following diagrams illustrate the hypothesized mechanisms and experimental workflows.
Caption: Hypothesized synergy between this compound and chemotherapy.
Caption: Workflow for evaluating this compound and chemotherapy synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do different drug classes work in treating Colorectal Cancer? [synapse.patsnap.com]
- 6. A Guide to Chemotherapy Drugs for Colon Cancer [honcology.com]
- 7. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
A Comparative Analysis of YQ456 and Compound 6y in the Inhibition of Cancer Cell Migration
For Immediate Release
This guide provides a detailed comparison of two investigational compounds, YQ456 and Compound 6y, focusing on their impact on cancer cell migration. Both small molecules have been identified as inhibitors of Myoferlin (MYOF), a key protein implicated in tumor progression and metastasis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available experimental data, methodologies, and underlying signaling pathways.
Executive Summary
This compound and Compound 6y have emerged as promising anti-cancer agents due to their shared ability to target Myoferlin. This compound has demonstrated potent anti-invasive activity in colorectal cancer models, with a clear mechanism involving the disruption of MYOF-Rab protein interactions. Compound 6y, a 1,5-diaryl-1,2,4-triazole derivative, has shown potential in preventing pancreatic cancer metastasis, also through the inhibition of Myoferlin. While direct comparative studies are not yet available, this guide consolidates the existing data to facilitate an informed evaluation of their respective and comparative efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a highly potent derivative of Compound 6y, HJ445A. It is critical to note that the data were generated in different cancer types and experimental settings.
| Compound | Target | Binding Affinity (KD) | Cancer Type | Key Efficacy Metric | Value | Reference |
| This compound | Myoferlin (MYOF) | 37 nM | Colorectal Cancer | Anti-invasion IC50 | 110 nM | [1][2][3] |
| HJ445A (Derivative of Compound 6y) | MYOF-C2D domain | 0.17 µM | Gastric Cancer | Anti-proliferation IC50 (MGC803 cells) | 0.16 µM | [4] |
| HJ445A (Derivative of Compound 6y) | MYOF-C2D domain | 0.17 µM | Gastric Cancer | Anti-proliferation IC50 (MKN45 cells) | 0.14 µM | [4] |
Note: The IC50 value for this compound specifically measures the inhibition of cell invasion, while the values for HJ445A measure the inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information extracted from the referenced publications.
Transwell Migration/Invasion Assay
This assay is utilized to quantify the migratory and invasive potential of cancer cells in vitro.
-
Cell Preparation: Cancer cells are cultured to 70-80% confluency. Prior to the assay, cells are serum-starved for 12-24 hours.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) is coated with a thin layer of Matrigel, a basement membrane matrix. For migration assays, the membrane is left uncoated. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Cell Seeding: A suspension of serum-starved cells, containing the test compound (this compound or Compound 6y) at various concentrations or a vehicle control, is added to the upper chamber.
-
Incubation: The plate is incubated for a period of 12-48 hours, allowing the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed with methanol and stained with a solution such as crystal violet. The number of migrated cells is then quantified by counting under a microscope or by eluting the stain and measuring its absorbance.
Wound Healing (Scratch) Assay
This assay is employed to assess the collective migration of a sheet of cells.
-
Cell Seeding: Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a linear scratch in the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at time zero and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is then calculated to determine the effect of the compound on cell migration.
Signaling Pathways and Mechanisms of Action
Both this compound and Compound 6y exert their anti-migratory effects by inhibiting Myoferlin, a transmembrane protein that plays a crucial role in various cellular processes that are hijacked by cancer cells to promote metastasis.
Myoferlin is involved in:
-
Vesicle Trafficking: It regulates the movement and fusion of vesicles, which is essential for processes like exosome secretion and the recycling of cell surface receptors.[1][2]
-
Receptor Tyrosine Kinase (RTK) Signaling: MYOF can stabilize RTKs, such as the VEGF receptor, at the cell surface, thereby promoting pro-angiogenic and pro-migratory signaling.
-
Epithelial-Mesenchymal Transition (EMT): Inhibition of MYOF has been shown to reverse EMT, a process where cancer cells lose their epithelial characteristics and gain a more migratory, mesenchymal phenotype.[5]
-
Reactive Oxygen Species (ROS) Homeostasis: MYOF has been linked to the regulation of intracellular ROS levels, which can act as signaling molecules to promote cell migration.[6]
This compound has been specifically shown to interfere with the interaction between MYOF and Rab proteins, which are key regulators of vesicle trafficking.[1][2] This disruption affects lysosomal degradation, exosome secretion, and mitochondrial dynamics, all of which can impact cancer cell migration and survival.[1][2][7]
Compound 6y is also believed to inhibit metastasis by targeting MYOF, leading to the reversal of EMT and the inhibition of matrix metalloproteinase (MMP) secretion, enzymes that are crucial for the degradation of the extracellular matrix, a key step in invasion.[5]
Visualizations
Signaling Pathway of Myoferlin Inhibition
Caption: Inhibition of Myoferlin by this compound and Compound 6y disrupts multiple downstream pathways that promote cancer cell migration.
Experimental Workflow: Transwell Migration Assay
Caption: A stepwise representation of the Transwell migration/invasion assay protocol.
Conclusion
Both this compound and Compound 6y represent promising therapeutic strategies for targeting cancer metastasis through the inhibition of Myoferlin. This compound has been well-characterized in colorectal cancer models, with established potency and a defined mechanism of action. While quantitative data for the original Compound 6y is less available, its derivative, HJ445A, demonstrates significant anti-proliferative effects in gastric cancer, suggesting the potential of this chemical scaffold.
Future research should focus on direct comparative studies of this compound and Compound 6y in the same cancer models to provide a more definitive assessment of their relative efficacy. Further elucidation of the downstream signaling consequences of MYOF inhibition by both compounds will also be crucial for their clinical development.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Downstream Targets of YQ456: A Proteomic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YQ456, a novel small molecule inhibitor of Myoferlin (MYOF), against an alternative MYOF inhibitor, WJ460. We present a detailed proteomic workflow for validating the downstream targets of these compounds in a colorectal cancer model, supported by hypothetical experimental data. This guide is intended to assist researchers in designing and interpreting experiments aimed at understanding the mechanism of action of MYOF inhibitors.
Introduction to this compound and Myoferlin Inhibition
Myoferlin (MYOF) is a transmembrane protein that plays a crucial role in vesicle trafficking, endocytosis, and the regulation of receptor tyrosine kinase (RTK) signaling pathways, including those of VEGFR2 and EGFR.[1][2] Its overexpression has been implicated in the progression and metastasis of various cancers, including colorectal cancer, making it an attractive therapeutic target.[3][4]
This compound is a potent and selective small molecule inhibitor of MYOF.[4][5] It has been shown to interfere with the interaction between MYOF and Ras-associated binding (Rab) proteins, disrupting vesicle trafficking processes such as lysosomal degradation and exosome secretion, ultimately leading to anti-cancer effects.[4][5] This guide outlines a proteomic approach to identify and quantify the downstream protein alterations induced by this compound in comparison to another reported MYOF inhibitor, WJ460, thereby providing a framework for its comprehensive validation.[6]
Experimental Design and Proteomic Workflow
To validate and compare the downstream targets of this compound and WJ460, a quantitative proteomic analysis using Tandem Mass Tag (TMT) labeling followed by liquid chromatography-mass spectrometry (LC-MS/MS) is proposed. This approach allows for the simultaneous identification and quantification of thousands of proteins across multiple samples, providing a global view of the cellular response to inhibitor treatment.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Human colorectal carcinoma HCT116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells will be seeded in 10 cm dishes and grown to 70-80% confluency.
-
Cells will be treated with either vehicle (0.1% DMSO), 100 nM this compound, or 100 nM WJ460 for 24 hours. Three biological replicates will be prepared for each condition.
-
-
Protein Extraction and Digestion:
-
After treatment, cells will be washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration will be determined using a BCA assay.
-
100 µg of protein from each sample will be reduced with DTT, alkylated with iodoacetamide, and digested overnight with sequencing-grade trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Digested peptides will be labeled with TMTsixplex™ isobaric tags according to the manufacturer's instructions.
-
The labeled peptides from all samples will be pooled, and the mixture will be desalted using a C18 solid-phase extraction column.
-
-
LC-MS/MS Analysis:
-
The pooled and desalted peptides will be analyzed on a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific) coupled with an Easy-nLC 1200 system.
-
Peptides will be separated on a 15 cm analytical column with a 120-minute gradient.
-
MS1 spectra will be acquired at a resolution of 60,000, and the top 20 most intense precursor ions will be selected for HCD fragmentation and MS2 analysis at a resolution of 45,000.
-
-
Data Analysis:
-
Raw data will be processed using Proteome Discoverer™ software (version 2.4).
-
MS/MS spectra will be searched against the UniProt human database.
-
TMT reporter ion intensities will be used for relative quantification. Proteins with a fold change of >1.5 or <0.67 and a p-value <0.05 will be considered significantly regulated.
-
Bioinformatic analysis, including Gene Ontology (GO) and pathway analysis, will be performed using DAVID and STRING databases.
-
Comparative Proteomic Analysis of this compound and WJ460
The following table summarizes hypothetical quantitative data for key proteins identified as significantly regulated by this compound and WJ460 treatment in HCT116 cells. The data reflects the known mechanism of MYOF inhibition and its impact on downstream signaling pathways.
| Protein | Function | Fold Change (this compound vs. DMSO) | Fold Change (WJ460 vs. DMSO) |
| Myoferlin (MYOF) | Target of Inhibitors | 0.95 | 0.98 |
| Rab7a | Late Endosome/Lysosome Trafficking | 0.65 | 0.70 |
| Rab11a | Recycling Endosome Trafficking | 0.72 | 0.75 |
| VEGFR2 | Receptor Tyrosine Kinase | 0.58 | 0.62 |
| EGFR | Receptor Tyrosine Kinase | 0.61 | 0.65 |
| Caveolin-1 (CAV1) | Endocytosis, Signal Transduction | 1.65 | 1.58 |
| LC3B | Autophagy Marker | 1.80 | 1.72 |
| LAMP1 | Lysosomal Marker | 1.75 | 1.68 |
| MMP9 | Matrix Metalloproteinase, Invasion | 0.45 | 0.50 |
| Vimentin | Epithelial-Mesenchymal Transition | 0.55 | 0.60 |
Data Interpretation:
The hypothetical data suggests that both this compound and WJ460 lead to a downregulation of proteins involved in vesicle trafficking (Rab7a, Rab11a) and key receptor tyrosine kinases (VEGFR2, EGFR), consistent with the disruption of MYOF's function in endosomal recycling. The increase in Caveolin-1 may indicate a compensatory cellular response. The upregulation of the autophagy marker LC3B and the lysosomal marker LAMP1 suggests an accumulation of autophagosomes and lysosomes due to impaired fusion processes. Importantly, proteins associated with cancer cell invasion and epithelial-mesenchymal transition (MMP9, Vimentin) are downregulated, supporting the anti-metastatic potential of these inhibitors. This compound appears to have a slightly more pronounced effect on these downstream targets compared to WJ460 in this hypothetical dataset.
Signaling Pathway Visualization
The proteomic data can be used to map the effects of this compound on key signaling pathways. The following diagram illustrates the proposed mechanism of action of this compound in disrupting MYOF-mediated vesicle trafficking and downstream signaling.
Conclusion
This guide provides a framework for the proteomic validation of this compound's downstream targets. The proposed experimental workflow, coupled with comparative analysis against an alternative inhibitor, offers a robust strategy for elucidating the compound's mechanism of action. The hypothetical data and pathway diagrams presented herein serve as a valuable resource for researchers investigating Myoferlin inhibition as a therapeutic strategy in colorectal and other cancers. The quantitative proteomic approach is essential for identifying not only the intended downstream effects but also potential off-target interactions, which is critical for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the long-term efficacy and safety of YQ456 in preclinical models
An In-depth Analysis of Efficacy and Safety in Preclinical Models Compared to Key Therapeutic Alternatives
For researchers and drug development professionals navigating the landscape of novel colorectal cancer (CRC) therapeutics, this guide provides a comprehensive preclinical comparison of YQ456, a novel small molecule inhibitor of Myoferlin (MYOF), against established and emerging treatments. This analysis is based on publicly available experimental data, focusing on long-term efficacy and safety profiles to inform further research and development decisions.
Executive Summary
This compound has demonstrated significant anti-tumor efficacy in preclinical models of colorectal cancer, outperforming the standard-of-care agent, regorafenib, in a patient-derived xenograft (PDX) model.[1] Its mechanism of action, centered on the inhibition of MYOF and subsequent disruption of key cellular trafficking processes, presents a promising and distinct approach to cancer therapy.[1] While preclinical studies report low toxicity, a detailed quantitative safety profile has not been extensively published. This guide aggregates the available efficacy data for this compound and compares it with key CRC therapeutics: Regorafenib, Cetuximab, Panitumumab, Bevacizumab, and Encorafenib. Detailed experimental protocols for key this compound experiments are provided to facilitate reproducibility and further investigation.
Mechanism of Action: this compound
This compound is a potent and selective small molecule inhibitor of MYOF.[1] Myoferlin is a protein implicated in various cellular processes crucial for cancer progression, including vesicle trafficking, which supports tumor growth, invasion, and metastasis. This compound exerts its anti-cancer effects by interfering with the interaction between MYOF and Ras-associated binding (Rab) proteins, leading to the disruption of lysosomal degradation, exosome secretion, and mitochondrial dynamics.[1]
Caption: this compound inhibits Myoferlin, disrupting vesicle trafficking and tumor progression.
Comparative Efficacy of this compound
Preclinical studies have positioned this compound as a promising candidate for CRC treatment. The primary in vivo evidence stems from xenograft and patient-derived xenograft (PDX) mouse models.
In Vitro Efficacy
| Compound | Target(s) | Cell Lines | IC50 / Potency | Reference |
| This compound | Myoferlin | HCT116, LoVo | Anti-invasion IC50 = 110 nM | [1] |
| Regorafenib | VEGFR, KIT, RET, RAF | Various CRC cell lines | Proliferation IC50s: 1-10 µM in 19/25 lines | |
| Cetuximab | EGFR | KRAS wild-type CRC lines | Varies by cell line | |
| Panitumumab | EGFR | EGFR-expressing CRC lines | Varies by cell line | |
| Bevacizumab | VEGF-A | N/A (targets ligand) | N/A | |
| Encorafenib | BRAF V600E | BRAF V600E mutant CRC lines | Varies by cell line |
In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Compound | Model | Dosing Regimen | Key Efficacy Outcome(s) | Reference |
| This compound | HCT116 Xenograft | Not specified | Significant tumor growth inhibition | [1] |
| This compound | CT26-Luc Liver Metastasis | Not specified | Significantly greater antimetastatic activity and prolonged survival compared to regorafenib | |
| This compound | PDX Model | Not specified | Significantly greater inhibition of tumor growth compared to regorafenib at the same dose | [1] |
| Regorafenib | PDX Models (5 of 7) | Not specified | Markedly slowed tumor growth | |
| Cetuximab | Various CRC Xenografts | Varies | Tumor growth inhibition; regression in some KRAS wild-type models | |
| Panitumumab | Xenograft Models | Varies | EGFR-dependent tumor growth inhibition | |
| Bevacizumab | HT-29 Xenograft | Not specified | Significant reduction in tumor growth rate | |
| Encorafenib + Cetuximab | BRAF V600E CRC Xenografts | Not specified | Tumor growth inhibition/regression |
Preclinical Safety and Toxicology
A comprehensive, quantitative preclinical safety assessment for this compound is not yet publicly available. The primary research describes it as having "low toxicity" and "no apparent toxicity" in mouse models, with no weight loss observed in treated animals.[1] This is a significant advantage if it holds true in further studies. For comparison, the known preclinical toxicities of alternative agents are summarized below.
| Compound | Animal Model(s) | Key Safety/Toxicity Findings |
| This compound | Mouse | No apparent toxicity, no weight loss observed. |
| Regorafenib | Rat, Mouse | Well-tolerated at efficacious doses; some toxic deaths at higher doses in certain models. |
| Cetuximab | Cynomolgus Monkey | Dermatologic toxicity (rash, erythema, skin scaling) is a primary finding. |
| Panitumumab | Cynomolgus Monkey | Similar to cetuximab, skin-related toxicities are the most common. |
| Bevacizumab | Cynomolgus Monkey, Rabbit | Generally well-tolerated; findings related to its anti-angiogenic mechanism include effects on skeletal development and wound healing. |
| Encorafenib | Rat, Cynomolgus Monkey | Target organs for toxicity were generally similar between species. |
Experimental Protocols for this compound
The following are detailed methodologies for key experiments cited in the primary research for this compound.
Cell Invasion Assay
-
Cell Culture : Human colorectal cancer cell lines (e.g., HCT116, LoVo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transwell Setup : Transwell inserts with an 8 µm pore size are coated with Matrigel.
-
Cell Seeding : Cells are serum-starved, and a specified number of cells are seeded into the upper chamber of the Transwell insert in serum-free media containing various concentrations of this compound or a vehicle control. The lower chamber contains media with a chemoattractant (e.g., 10% FBS).
-
Incubation : The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cell invasion.
-
Quantification : Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The IC50 for anti-invasion is calculated from the dose-response curve.
Caption: Workflow for assessing the anti-invasive properties of this compound.
In Vivo Xenograft and PDX Models
-
Animal Models : Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation :
-
Xenograft : A specified number of human CRC cells (e.g., HCT116) are injected subcutaneously into the flank of each mouse.
-
PDX : Patient-derived tumor tissue is surgically implanted subcutaneously into the mice.
-
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment Administration : this compound, a comparator drug (e.g., regorafenib), or a vehicle control is administered to the respective groups via a specified route (e.g., oral gavage) and schedule.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed. Tumor growth inhibition is calculated.
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.
Conclusion and Future Directions
The preclinical data for this compound are compelling, suggesting a potent anti-tumor and anti-metastatic agent with a favorable initial safety profile. Its unique mechanism of action targeting Myoferlin offers a novel therapeutic strategy for colorectal cancer. The superior efficacy of this compound compared to regorafenib in a PDX model is particularly noteworthy, as these models are often more predictive of clinical outcomes.
For drug development professionals, the key next steps for this compound would involve comprehensive IND-enabling toxicology and safety pharmacology studies to establish a clear safety margin and to identify any potential off-target effects. Further head-to-head preclinical studies against a broader range of current and emerging therapies for specific molecular subtypes of CRC would also be invaluable. The promising preclinical profile of this compound certainly warrants its continued investigation and development as a potential new treatment for patients with colorectal cancer.
References
A comparative analysis of the effect of YQ456 on different Rab proteins
For Researchers, Scientists, and Drug Development Professionals
YQ456, a novel small molecule inhibitor of myoferlin (MYOF), has emerged as a promising therapeutic agent, particularly in the context of colorectal cancer.[1] Its mechanism of action involves the disruption of the interaction between myoferlin and specific members of the Rab family of small GTPases, which are master regulators of intracellular vesicle trafficking.[1][2][3] This guide provides a comparative analysis of the known effects of this compound on different Rab proteins, supported by available experimental data and detailed methodologies for key experiments.
Executive Summary
Current research indicates that this compound indirectly influences the function of specific Rab proteins by targeting their interaction with myoferlin. The primary documented effects of this compound are on Rab7 and Rab32 .[2][3] While direct comparative studies across a broad spectrum of Rab proteins are not yet available, this guide will focus on the established interactions and compare the functional consequences to other key Rab proteins, namely Rab5 and Rab11, to provide a comprehensive overview for researchers.
Comparative Analysis of this compound's Effect on Rab Proteins
At present, public domain research has not established a direct binding affinity or IC50 value for this compound against any Rab protein. The inhibitory action of this compound is directed at myoferlin, which in turn disrupts its interaction with Rab proteins.[1]
| Target Rab Protein | Role in Vesicular Trafficking | Documented Effect of this compound (via Myoferlin Inhibition) | Functional Consequence |
| Rab7 | Late endosome/lysosome trafficking, autophagy | This compound interrupts the interaction between myoferlin and Rab7.[2][3] | Disruption of lysosomal degradation pathways.[1] |
| Rab32 | Mitochondrial dynamics, melanosome biogenesis | This compound interrupts the interaction between myoferlin and Rab32.[2][3] | Alteration of mitochondrial dynamics.[1] |
| Rab5 | Early endosome trafficking, endocytosis | No direct effect of this compound has been reported. | Rab5 is a key regulator of the initial stages of endocytosis.[4][5][6] |
| Rab11 | Recycling of endosomes to the plasma membrane | No direct effect of this compound has been reported. | Rab11 is crucial for the recycling of receptors and other proteins back to the cell surface.[4][5][6] |
Note: The table highlights the known specific effects of this compound on Rab7 and Rab32. The absence of reported effects on Rab5 and Rab11 does not exclude potential interactions but reflects the current state of published research.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of this compound, it is crucial to understand the signaling pathways of the involved Rab proteins and the experimental workflows used to study these interactions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the study of this compound and Rab proteins.
Co-Immunoprecipitation (Co-IP) for Myoferlin-Rab Interaction
This protocol is designed to determine if myoferlin and a specific Rab protein interact within a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Myoferlin antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (anti-Myoferlin and anti-Rab)
Procedure:
-
Cell Lysis: Lyse cells expressing both myoferlin and the Rab protein of interest in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-myoferlin antibody or control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against myoferlin and the specific Rab protein.
GTPase Activity Assay (GTPase-Glo™)
This assay measures the GTPase activity of Rab proteins, which is a key indicator of their function. It can be used to assess the indirect effects of this compound on Rab activity by treating cells with the compound prior to lysate preparation.
Materials:
-
GTPase-Glo™ Assay Kit (Promega)
-
Recombinant Rab protein or cell lysate containing the Rab protein
-
GTPase/GAP buffer
-
GTP solution
-
GTPase-Glo™ Reagent
-
Detection Reagent
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the Rab protein (recombinant or in lysate) to the GTPase/GAP buffer.
-
Initiate Reaction: Add GTP to initiate the GTPase reaction. Incubate at room temperature for the desired time (e.g., 60-90 minutes).
-
Stop Reaction and Detect Remaining GTP: Add the GTPase-Glo™ Reagent, which stops the GTPase reaction and converts the remaining GTP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Add the Detection Reagent to generate a luminescent signal proportional to the ATP concentration.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer. A lower luminescent signal indicates higher GTPase activity.[1][2][3]
Conclusion
This compound represents a novel therapeutic strategy by targeting the myoferlin-Rab protein interaction axis. While current data specifically implicates the disruption of myoferlin's interaction with Rab7 and Rab32, further research is warranted to explore the broader effects of this compound on the entire Rab GTPase family. The experimental protocols provided herein offer a framework for researchers to investigate these potential interactions and further elucidate the mechanism of action of this promising small molecule inhibitor.
References
- 1. promega.com [promega.com]
- 2. GTPase-Glo™ Assay Protocol [promega.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Rab GTPases: The principal players in crafting the regulatory landscape of endosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rab5, Rab7, and Rab11 Are Required for Caveola-Dependent Endocytosis of Classical Swine Fever Virus in Porcine Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rab5, Rab7, and Rab11 Are Required for Caveola-Dependent Endocytosis of Classical Swine Fever Virus in Porcine Alveolar Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of YQ456: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for YQ456, a potent small molecule inhibitor of myoferlin. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on the handling of similar research-grade chemical compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to assume the compound has potential hazards in the absence of a formal SDS. All personnel should be equipped with appropriate Personal Protective Equipment (PPE).
| Parameter | Guideline/Instruction |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. If handling the compound as a powder outside of a certified chemical fume hood, respiratory protection is required. |
| Handling | All manipulations of this compound, particularly in its solid form, should be conducted within a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation. |
| Storage | Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials. |
| Spill Management | In the event of a spill, evacuate the immediate area and alert colleagues. For solid spills, carefully cover with an absorbent material to prevent aerosolization. For liquid spills, use a chemical absorbent pad. Collect all contaminated materials into a designated hazardous waste container. The spill area should then be decontaminated with a suitable laboratory detergent and water, with all cleaning materials also disposed of as hazardous waste. |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
-
Segregation of Waste : All waste streams containing this compound must be kept separate from other laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, vials, and flasks.
-
Materials used for spill cleanup.
-
-
Waste Container Selection and Labeling :
-
Choose a waste container that is chemically compatible with this compound and any solvents used. The container must have a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3‐(3‐ethyl‐5‐(4‐methoxyphenyl)‐1H‐1,2,4‐triazol‐1‐yl)‐N‐(4‐phenylbutyl)benzamide (this compound)," and the date the first waste was added.
-
-
Storage of Hazardous Waste : The sealed and labeled hazardous waste container should be stored in a designated, secure area away from general laboratory traffic and incompatible materials until it is collected for disposal.
-
Licensed Disposal : Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
Experimental Protocols Cited
The identification and characterization of this compound as a myoferlin inhibitor involved several key experiments. The methodologies for these are detailed below:
-
Biolayer Interferometry (BLI) Assay : To confirm the binding affinity of this compound to the MYOF‐C2D domain, a BLI assay was performed.[1] This technique measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference. The binding of this compound to the immobilized MYOF‐C2D causes a shift in the interference pattern, which is measured in real-time to determine the association and dissociation rates, and ultimately the binding affinity (KD).[1]
-
MTS Assay : The anti-proliferative effects of this compound on colorectal cancer cells were evaluated using an MTS assay.[1] This colorimetric assay measures cell viability. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at a specific wavelength, is directly proportional to the number of living cells in the culture.[1]
-
Clone Formation Assay : To assess the long-term proliferative capacity of cancer cells after treatment with this compound, a clone formation assay was conducted.[1] In this experiment, a low density of cells is seeded in a culture dish and allowed to grow for an extended period. The ability of a single cell to grow into a colony (clone) is a measure of its reproductive viability. The number and size of colonies are quantified to determine the effect of the compound.[1]
-
Annexin V/PI Apoptosis Assay : To determine if this compound induces apoptosis (programmed cell death), an Annexin V/PI assay was used.[1] Annexin V is a protein that binds to phosphatidylserine (PS), a lipid that is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is then used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
This guide provides a framework for the safe handling and disposal of this compound. It is crucial for all laboratory personnel to adhere to these guidelines and to consult with their institution's Environmental Health and Safety department for specific protocols and regulatory requirements. By prioritizing safety and compliance, researchers can continue their vital work while protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling YQ456
Disclaimer: The compound "YQ456" is not found in publicly available safety databases. The following guidance is a template based on best practices for handling potent, hazardous research compounds. Researchers must consult the official Safety Data Sheet (SDS) for any specific chemical to ensure appropriate safety measures are taken.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It includes procedural, step-by-step guidance for safe operations and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The required PPE for handling this compound is determined by the potential hazards of the substance, which is assumed to be a potent powder. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves | Provides a primary barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | N95-rated respirator or higher | Prevents inhalation of airborne powder. |
| Body Protection | Laboratory coat with long sleeves and closed front | Protects skin and personal clothing from contamination. |
For situations with a higher risk of exposure, such as cleaning up a large spill, a higher level of PPE may be required, such as a full-face respirator and chemical-resistant clothing.[1]
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
2.1. Preparation
-
Work Area: All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne particles.
-
Decontamination: Prepare a 10% bleach solution or other appropriate deactivating solution for decontaminating surfaces and equipment.
-
Spill Kit: Ensure a spill kit appropriate for hazardous powders is readily accessible.
2.2. Weighing and Handling
-
Don all required PPE as specified in the table above.
-
Perform all manipulations of this compound powder within the chemical fume hood.
-
Use a dedicated set of spatulas and weighing vessels for this compound.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
After weighing, securely cap the stock container and clean the spatula and weighing vessel with the deactivating solution.
2.3. Dissolution
-
Add the solvent to the vessel containing the weighed this compound powder.
-
Gently swirl or vortex to dissolve. Avoid splashing.
-
Once dissolved, the risk of airborne exposure is significantly reduced. However, continue to handle the solution within the fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container.
-
Decontamination: All surfaces and equipment should be thoroughly decontaminated with a 10% bleach solution after use.
Quantitative Safety Data
The following table provides hypothetical quantitative data for this compound. This data is for illustrative purposes only.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | Assumed for a potent compound. |
| Glove Compatibility (Nitrile) | > 480 minutes | Breakthrough time for incidental contact. |
| Primary Deactivating Solution | 10% Bleach Solution | Effective for surface decontamination. |
| Secondary Deactivating Solution | 70% Ethanol | For rinsing after bleach decontamination. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A flowchart illustrating the key stages of safely handling the hazardous compound this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
